Product packaging for 5,5'-Methylenedisalicylic acid(Cat. No.:CAS No. 122-25-8)

5,5'-Methylenedisalicylic acid

Cat. No.: B092375
CAS No.: 122-25-8
M. Wt: 288.25 g/mol
InChI Key: JWQFKVGACKJIAV-UHFFFAOYSA-N
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Description

5,5'-Methylenedisalicylic acid (MDSA) serves as a versatile and functional core scaffold in modern antibacterial discovery and pharmaceutical development. Its primary research value lies in its structure, which allows for strategic synthetic modification to create novel bioactive molecules. Recent research has successfully utilized MDSA to generate a library of derivatives through reactions such as amide coupling, phosphorylation, and acetylation, targeting the protein phosphatase CppA in Chlamydia trachomatis . These derivatives are designed to inhibit essential bacterial enzymes, demonstrating the compound's significant potential in the development of new anti-infective therapies . Beyond this specific application, MDSA is widely employed as a fundamental building block in the synthesis of more complex pharmaceutical compounds, underlining its importance as a critical intermediate in medicinal chemistry . The compound's historical preparation from salicylic acid and formaldehyde further establishes its well-understood chemical behavior, facilitating its use in diverse research contexts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O6 B092375 5,5'-Methylenedisalicylic acid CAS No. 122-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid
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InChI

InChI=1S/C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFKVGACKJIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4074481
Record name 5,5'-Methylenedisalicylic acid
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Molecular Weight

288.25 g/mol
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CAS No.

122-25-8
Record name 5,5′-Methylenedisalicylic acid
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Record name 5,5'-Methylenedisalicylic acid
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Record name 5,5'-methylenedi(salicylic acid)
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Record name 5,5'-METHYLENEDISALICYCLIC ACID
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Foundational & Exploratory

5,5'-Methylenedisalicylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 122-25-8

This technical guide provides an in-depth overview of 5,5'-Methylenedisalicylic acid (MDSA), a molecule of significant interest in pharmaceutical research and development. This document consolidates its core chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its mechanism of action in relevant biological pathways.

Core Properties and Specifications

This compound is a dimeric derivative of salicylic acid. Its chemical structure consists of two salicylic acid units linked by a methylene bridge at the 5 and 5' positions. This arrangement confers specific chemical and biological properties that are the subject of ongoing research.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, compiled from various sources.

Identifier Value Source(s)
CAS Number 122-25-8[1][2][3][4]
Molecular Formula C₁₅H₁₂O₆[1][2][3][4][5]
Molecular Weight 288.25 g/mol [2][6][3][5]
IUPAC Name 5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid[1]
Synonyms 3,3'-Methylenebis[6-hydroxybenzoic acid], 4,4'-dihydroxydiphenylmethane-3,3'-dicarboxylic acid, Methylenebis(salicylic acid)[2][7]
InChI Key JWQFKVGACKJIAV-UHFFFAOYSA-N[1][7][8]
SMILES OC(=O)C1=CC(CC2=CC=C(O)C(=C2)C(O)=O)=CC=C1O[1]
Physical Properties
Property Value Source(s)
Appearance Cream or white powder/wedge-like crystals[1][2][6][5]
Melting Point 232-242 °C (decomposes around 238 °C)[1][2][6][4][5][9]
Boiling Point ~350.49 °C (rough estimate)[6][5]
pKa 2.94 ± 0.10 (Predicted)[6][3]
Solubility Freely soluble in methanol, ethanol, ether, acetone, glacial acetic acid. Very slightly soluble in hot water. Practically insoluble in benzene, chloroform, carbon disulfide, petroleum ether.[2]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, based on available literature.

Synthesis of this compound

Method 1: Sulfuric Acid Catalysis

This is a traditional method for the preparation of MDSA.[2]

  • Reactants : Salicylic acid and formaldehyde.

  • Catalyst : Sulfuric acid.

  • Procedure :

    • Dissolve salicylic acid in a suitable solvent.

    • Add formaldehyde to the solution.

    • Carefully add concentrated sulfuric acid as a catalyst.

    • The reaction mixture is typically heated to drive the condensation reaction.

    • The product, this compound, precipitates from the solution and can be collected by filtration.

Method 2: p-Toluenesulfonic Acid Catalysis

This method is presented as a more environmentally friendly alternative, avoiding the use of sulfuric acid.[10]

  • Reactants : Salicylic acid and paraformaldehyde.

  • Catalyst : p-Toluenesulfonic acid (p-TSA).

  • Solvent : Water.

  • Procedure :

    • Combine salicylic acid and paraformaldehyde in water. The suggested molar ratio of salicylic acid to paraformaldehyde is between 1:0.7 and 1:1.[10]

    • Add p-toluenesulfonic acid as a catalyst. The amount of catalyst used is typically between 0.01 and 0.10 molar equivalents relative to salicylic acid.[10]

    • The amount of water used as a solvent is 2 to 3 times the weight of the salicylic acid.[10]

    • Heat the reaction mixture to a temperature of 95-100 °C.[10]

    • Upon completion of the reaction, the product is isolated. This method is noted for generating less waste liquid.[10]

Purification

Crystallization is a common method for the purification of this compound.[6][3]

  • Solvents : Suitable solvent systems for crystallization include acetone/benzene or chloroform/methanol.[6][3]

  • Procedure :

    • Dissolve the crude this compound in a minimal amount of the hot solvent or solvent mixture.

    • Allow the solution to cool slowly, promoting the formation of crystals.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals, for example, in a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of this compound.[8]

  • Mode : Reverse-phase (RP) HPLC.[8]

  • Mobile Phase : A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[8]

  • Column : A C18 or other suitable reverse-phase column can be used.[8]

  • Detection : UV detection is appropriate, given the aromatic nature of the compound.

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic peaks for the functional groups present.[1][4][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.[12][13]

Biological Activity and Signaling Pathways

This compound has been identified as a modulator of bacterial signaling pathways, highlighting its potential as a lead compound for the development of new anti-infective agents.

Inhibition of Stp1 Phosphatase in Staphylococcus aureus

Research has shown that MDSA can inhibit the Ser/Thr phosphatase Stp1 in Staphylococcus aureus.[14] This inhibition leads to an increase in the phosphorylation of the global transcriptional regulators SarA and MgrA.[14] These regulators play a crucial role in controlling virulence, antibiotic resistance, and autolysis in S. aureus.[14] By targeting Stp1, MDSA can disrupt these critical regulatory networks, potentially reducing the pathogenicity of the bacterium. The reported IC₅₀ value for the inhibition of Stp1 by MDSA is 9.68 ± 0.52 μM.[14]

Stp1_Inhibition_Pathway MDSA This compound (MDSA) Stp1 Stp1 Phosphatase MDSA->Stp1 SarA_MgrA_P Phosphorylated SarA/MgrA Stp1->SarA_MgrA_P Virulence Virulence, Drug Resistance, Autolysis SarA_MgrA_P->Virulence SarA_MgrA SarA/MgrA SarA_MgrA->SarA_MgrA_P Stk1 Kinase

Caption: MDSA inhibits Stp1, leading to increased SarA/MgrA phosphorylation and altered virulence.

Inhibition of CppA Phosphatase in Chlamydia trachomatis

Derivatives of this compound have been synthesized and investigated as inhibitors of the protein phosphatase CppA in Chlamydia trachomatis.[15] This suggests that the core MDSA scaffold can be chemically modified to target specific bacterial enzymes, opening avenues for the development of novel antibacterial agents against this pathogen.[15]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the synthesis and analysis of MDSA, and a logical flow for its application in drug discovery.

Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Salicylic Acid + Formaldehyde/Paraformaldehyde Catalysis Catalyst (H₂SO₄ or p-TSA) Reactants->Catalysis Reaction Condensation Reaction Catalysis->Reaction Isolation Filtration Reaction->Isolation Crude_MDSA Crude MDSA Isolation->Crude_MDSA Crystallization Crystallization (e.g., Acetone/Benzene) Crude_MDSA->Crystallization Pure_MDSA Pure MDSA Crystallization->Pure_MDSA HPLC HPLC Pure_MDSA->HPLC NMR NMR (¹H, ¹³C) Pure_MDSA->NMR IR IR Spectroscopy Pure_MDSA->IR

Caption: A general workflow for the synthesis, purification, and analysis of MDSA.

Drug_Discovery_Logic MDSA_Core MDSA Core Scaffold Derivative_Synthesis Derivative Synthesis MDSA_Core->Derivative_Synthesis Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Stp1, CppA) Derivative_Synthesis->Enzyme_Inhibition_Assay Cytotoxicity_Test Mammalian Cell Cytotoxicity Derivative_Synthesis->Cytotoxicity_Test Infection_Inhibition Inhibition of Infection Enzyme_Inhibition_Assay->Infection_Inhibition Lead_Compound Lead Compound Identification Cytotoxicity_Test->Lead_Compound Infection_Inhibition->Lead_Compound

Caption: Logical progression for developing MDSA derivatives as potential drug candidates.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and can cause skin and serious eye irritation.[6][16] It may also cause respiratory irritation.[6][16] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9][17] Work should be conducted in a well-ventilated area or under a fume hood.[17] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][17][18]

References

5,5'-Methylenedisalicylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key experimental protocols related to 5,5'-Methylenedisalicylic acid. This document is intended to serve as a valuable resource for professionals in the fields of chemistry, microbiology, and drug development.

Core Molecular and Physical Properties

This compound is a dicarboxylic acid derivative of diphenylmethane. Its chemical structure consists of two salicylic acid moieties linked by a methylene bridge at the 5 and 5' positions. This unique structure underpins its chemical and biological activities.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₆[1][2]
Molecular Weight 288.25 g/mol [1]
CAS Registry Number 122-25-8[1]
Appearance White to cream-colored crystalline powder[2]
Melting Point 235-242 °C[2][3]
Solubility Insoluble in water; Soluble in methanol, ethanol, ether, acetone, and glacial acetic acid.[1][2]
IUPAC Name 5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid[2]

Molecular Structure

molecular_structure cluster_left_ring cluster_right_ring C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 CH2 CH2 C5->CH2 C6->C1 H1 H O1->H1 O2 O O3 O H2 H O3->H2 C7->O2 C7->O3 C8 C C9 C C8->C9 O4 O C8->O4 C10 C C9->C10 C14 C C9->C14 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C13->C8 H3 H O4->H3 O5 O O6 O H4 H O6->H4 C14->O5 C14->O6 CH2->C12

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

Method 1: Traditional Synthesis

A historical method for the preparation of this compound involves the reaction of salicylic acid with formaldehyde in the presence of sulfuric acid.

Materials:

  • Salicylic acid

  • Formaldehyde (formalin solution)

  • Concentrated sulfuric acid

  • Water

  • Reaction vessel with stirring and heating capabilities

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve salicylic acid in water.

  • Slowly add concentrated sulfuric acid to the solution while stirring.

  • Gradually add formaldehyde solution to the reaction mixture.

  • Heat the mixture to 100°C under a nitrogen atmosphere and maintain stirring for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with water, and dried.

Method 2: Modern Synthesis using p-Toluenesulfonic Acid Catalyst

This method offers a more environmentally friendly approach by using a solid acid catalyst and water as the solvent, reducing the generation of acidic waste.

Materials:

  • Salicylic acid

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TSA)

  • Water

  • Reaction vessel with reflux condenser, stirring, and heating capabilities

  • Filtration apparatus

Procedure:

  • Combine salicylic acid, paraformaldehyde, and p-toluenesulfonic acid in a reaction vessel.

  • Add water to the mixture (approximately 2-3 times the weight of salicylic acid).[4]

  • Heat the reaction mixture to 95-100°C with constant stirring.[4]

  • Maintain the reaction at this temperature under reflux for the desired time.

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

Biological Activity Evaluation

1. Stp1 Phosphatase Inhibition Assay

This colorimetric assay determines the inhibitory effect of this compound on the activity of the Ser/Thr phosphatase Stp1 from Staphylococcus aureus.

Materials:

  • Purified Stp1 enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and co-factors)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted compound solutions to the respective wells.

  • Add the purified Stp1 enzyme to each well containing the compound. Include a positive control (enzyme without inhibitor) and a negative control (compound without enzyme).

  • Incubate the plate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate the phosphatase reaction by adding the pNPP substrate to all wells.

  • Incubate for a further period (e.g., 15-60 minutes) to allow for substrate conversion.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

2. Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.

Materials:

  • Staphylococcus aureus culture

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of S. aureus (e.g., 0.5 McFarland standard).

  • Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the old medium with the medium containing the diluted compound. Include a vehicle control (cells treated with the solvent used for the compound).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Biological Role and Signaling Pathway

This compound has been identified as an inhibitor of the Ser/Thr phosphatase Stp1 in Staphylococcus aureus. Stp1 is a key enzyme that dephosphorylates and thereby modulates the activity of global transcriptional regulators such as SarA and MgrA. By inhibiting Stp1, this compound leads to the hyperphosphorylation of these regulators, which in turn affects the expression of virulence factors and contributes to a reduction in the pathogenicity of S. aureus.

signaling_pathway MDSA This compound Stp1 Stp1 Phosphatase MDSA->Stp1 Inhibition SarA_MgrA_P Phosphorylated SarA/MgrA Stp1->SarA_MgrA_P Dephosphorylation SarA_MgrA Dephosphorylated SarA/MgrA SarA_MgrA_P->SarA_MgrA Virulence_Factors Virulence Factor Expression SarA_MgrA_P->Virulence_Factors Modulation

Caption: Inhibition of Stp1 by this compound.

Conclusion

This technical guide provides essential information on this compound, from its fundamental molecular properties to detailed experimental protocols for its synthesis and biological evaluation. The summarized data and methodologies are intended to facilitate further research and development of this compound and its derivatives for potential therapeutic applications, particularly in the context of antibacterial drug discovery.

References

An In-depth Technical Guide to the Solubility of 5,5'-Methylenedisalicylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 5,5'-Methylenedisalicylic Acid

This compound is a white crystalline powder.[1] Its solubility is largely dictated by the polarity of the solvent. Based on available data, the qualitative solubility of MDSA in a range of common organic solvents is summarized in the table below.

Solvent ClassificationSolventQualitative Solubility
Polar Protic Solvents MethanolFreely Soluble[2]
EthanolFreely Soluble[2]
Glacial Acetic AcidFreely Soluble[2]
Polar Aprotic Solvents AcetoneFreely Soluble[2]
EtherFreely Soluble[2]
Non-Polar Solvents BenzenePractically Insoluble[2]
ChloroformPractically Insoluble[2]
Carbon DisulfidePractically Insoluble[2]
Petroleum EtherPractically Insoluble[2]
Aqueous Hot WaterVery Slightly Soluble[2]
WaterInsoluble[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, a gravimetric method is recommended. This method is straightforward and reliable for determining the concentration of a solute in a saturated solution.

2.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Conical flasks with stoppers

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pipettes

  • Evaporating dishes (pre-weighed)

  • Drying oven

2.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically, the concentration of the solution can be measured until two consecutive measurements show the same value, confirming saturation.[4]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Immediately filter the withdrawn sample through a syringe filter of a compatible material to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution into a pre-weighed evaporating dish.

    • Record the total weight of the evaporating dish and the solution.

    • Carefully evaporate the solvent under a fume hood or in a well-ventilated area. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the MDSA.

    • Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of MDSA (approximately 238°C) until a constant weight is achieved.[2]

    • Cool the dish in a desiccator and weigh it on the analytical balance.

2.3. Data Calculation

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent. The following calculations can be used:

  • Weight of the solute (MDSA): (Weight of dish + dry residue) - (Weight of empty dish)

  • Weight of the solvent: (Weight of dish + solution) - (Weight of dish + dry residue)

  • Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess MDSA to solvent prep2 Seal flask and place in thermostatic shaker prep1->prep2 prep3 Agitate until equilibrium is reached prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter through syringe filter samp1->samp2 ana1 Weigh filtered solution in evaporating dish samp2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Dry residue to constant weight ana2->ana3 calc1 Calculate solubility (g/100g solvent) ana3->calc1

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Synthesis of 5,5'-Methylenedisalicylic Acid from Salicylic Acid and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenedisalicylic acid is a molecule of significant interest in various fields, including pharmaceuticals and polymer chemistry. Its structure, featuring two salicylic acid units linked by a methylene bridge, provides a unique scaffold for the development of novel therapeutic agents and specialized polymers.[1] This guide provides a comprehensive overview of the synthesis of this compound from salicylic acid and formaldehyde, focusing on the underlying reaction mechanism, detailed experimental protocols, and key process parameters.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from salicylic acid and formaldehyde proceeds via an electrophilic aromatic substitution (EAS) reaction.[2][3] This class of reactions is fundamental in aromatic chemistry and involves the substitution of a hydrogen atom on an aromatic ring with an electrophile.[3][4]

The overall reaction is as follows:

2 Salicylic Acid + Formaldehyde → this compound + H₂O

The key steps of the mechanism are:

  • Formation of the Electrophile: In the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), formaldehyde is protonated to form a highly reactive carbocation, which acts as the electrophile.

  • Nucleophilic Attack: The electron-rich aromatic ring of salicylic acid acts as a nucleophile, attacking the electrophilic carbon of the protonated formaldehyde. This attack is directed to the position para to the hydroxyl group and meta to the carboxylic acid group, due to the directing effects of these substituents.

  • Intermediate Formation: This attack forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[3] The aromaticity of the ring is temporarily disrupted in this step.

  • Deprotonation and Aromatization: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

  • Second Substitution: The resulting intermediate, a hydroxymethyl-salicylic acid, is then activated for a second electrophilic aromatic substitution with another molecule of salicylic acid to form the final this compound product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Stages cluster_product Product SalicylicAcid Salicylic Acid WhelandIntermediate Wheland Intermediate (Resonance Stabilized) SalicylicAcid->WhelandIntermediate Nucleophilic Attack MDSA This compound SalicylicAcid->MDSA Formaldehyde Formaldehyde ProtonatedFormaldehyde Protonated Formaldehyde (Electrophile) Formaldehyde->ProtonatedFormaldehyde Protonation Catalyst Acid Catalyst (H+) ProtonatedFormaldehyde->WhelandIntermediate HydroxymethylSalicylicAcid Hydroxymethyl-Salicylic Acid WhelandIntermediate->HydroxymethylSalicylicAcid Deprotonation HydroxymethylSalicylicAcid->MDSA Second Substitution

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are two representative protocols utilizing different acid catalysts.

Protocol 1: Sulfuric Acid Catalysis

This traditional method employs concentrated sulfuric acid as the catalyst.

Materials:

  • Salicylic Acid

  • Paraformaldehyde

  • Concentrated Sulfuric Acid

  • Sodium Naphthalenesulfonate (optional, as a surfactant)

  • Water

  • Acetone

  • Benzene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine salicylic acid, paraformaldehyde, sodium naphthalenesulfonate (if used), and water.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere and maintain stirring for 8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the crude product in an oven at 60°C.

  • Purification: Purify the crude this compound by recrystallization from a mixture of acetone and benzene.[5]

Protocol 2: p-Toluenesulfonic Acid Catalysis

This method utilizes p-toluenesulfonic acid (p-TSA) as a less corrosive and more environmentally benign catalyst compared to sulfuric acid.[6]

Materials:

  • Salicylic Acid

  • Paraformaldehyde

  • p-Toluenesulfonic Acid (p-TSA)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add salicylic acid, paraformaldehyde, p-toluenesulfonic acid, and water.[6]

  • Reaction: Heat the mixture to 100°C and reflux for 20 hours with stirring.[6]

  • Work-up and Filtration: After cooling, the solid product is collected by filtration.

  • Washing: Wash the collected solid with water.[6]

  • Drying: Dry the purified product in an oven at 60°C for 20 hours to obtain this compound with a purity of over 99%.[6]

Data Presentation: Reaction Parameters and Yields

The efficiency of the synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported methods.

Table 1: Sulfuric Acid Catalyzed Synthesis Parameters

ParameterValueReference
Salicylic Acid270 g[6]
Paraformaldehyde41.09 g[6]
Sulfuric Acid112 g[6]
Water354.6 g[6]
Temperature100 °C[6]
Reaction Time8 hours[6]
AtmosphereNitrogen[6]

Table 2: p-Toluenesulfonic Acid Catalyzed Synthesis Parameters

ParameterValueReference
Salicylic Acid27.62 g (0.2 mol)[6]
Paraformaldehyde6.4 g (0.2 mol)[6]
p-Toluenesulfonic Acid1.9 g (0.01 mol)[6]
Water40 g[6]
Temperature100 °C (Reflux)[6]
Reaction Time20 hours[6]
Yield27.71 g[6]
Purity99.04%[6]

Table 3: Optimized Conditions for p-TSA Catalysis

ParameterOptimal RangeReference
Salicylic Acid : Paraformaldehyde (molar ratio)1 : 0.7 to 1 : 1[6]
p-TSA to Salicylic Acid (molar ratio)0.01 to 0.10[6]
Water to Salicylic Acid (weight ratio)2 to 3[6]
Reaction Temperature95 - 100 °C[6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification cluster_product Final Product Reactants 1. Combine Reactants (Salicylic Acid, Paraformaldehyde, Water) Catalyst 2. Add Acid Catalyst (H2SO4 or p-TSA) Reactants->Catalyst Reaction 3. Heat and Stir (e.g., 100°C, 8-20h) Catalyst->Reaction Cooling 4. Cool Reaction Mixture Reaction->Cooling Filtration 5. Filter Precipitate Cooling->Filtration Washing 6. Wash with Water Filtration->Washing Drying 7. Dry the Crude Product Washing->Drying Recrystallization 8. Recrystallization (e.g., Acetone/Benzene) Drying->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from salicylic acid and formaldehyde is a well-established yet adaptable process. The choice of acid catalyst, reaction time, and temperature significantly influences the yield and purity of the final product. The use of p-toluenesulfonic acid offers a more environmentally friendly alternative to traditional sulfuric acid catalysis. By carefully controlling the experimental parameters outlined in this guide, researchers can reliably synthesize this valuable compound for further applications in drug development and materials science.

References

A Technical Guide to the Spectroscopic Profile of 5,5'-Methylenedisalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for 5,5'-Methylenedisalicylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following NMR data are predicted based on the chemical structure and typical shift values. Experimental values may vary based on solvent and instrument conditions.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~11.0 - 13.0 (broad s, 2H)Carboxylic acid (-COOH)~172.5Carboxylic acid (-C=O)
~9.0 - 10.0 (broad s, 2H)Phenolic hydroxyl (-OH)~161.0Aromatic C-OH
~7.8 (d, 2H)Aromatic C-H (ortho to -COOH)~134.0Aromatic C-H
~7.4 (dd, 2H)Aromatic C-H (meta to -COOH)~130.5Aromatic C-H
~6.9 (d, 2H)Aromatic C-H (ortho to -OH)~128.0Aromatic C-C (ipso)
~3.9 (s, 2H)Methylene bridge (-CH₂-)~117.0Aromatic C-H
~40.0Methylene bridge (-CH₂-)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Intensity
3200 - 2500O-H stretch (Carboxylic acid)Strong, Broad
3200 - 3600O-H stretch (Phenol)Broad
3100 - 3000C-H stretch (Aromatic)Medium
2950 - 2850C-H stretch (Aliphatic -CH₂-)Medium
1725 - 1700C=O stretch (Carboxylic acid)Strong
1600 - 1450C=C stretch (Aromatic)Medium-Strong
1300 - 1000C-O stretchStrong

Table 3: Mass Spectrometry (MS) Data

m/z Value Assignment
288.06[M]⁺ (Molecular Ion)
270.05[M - H₂O]⁺
244.07[M - CO₂]⁺
151.04[C₈H₇O₃]⁺ (Fragment from cleavage of methylene bridge)
138.03[C₇H₆O₃]⁺ (Salicylic acid fragment)
121.03[C₇H₅O₂]⁺ (Fragment from loss of -OH from salicylic acid fragment)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or Methanol-d₄, to a concentration of 5-10 mg/mL. The sample is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS). For ¹H NMR, a typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is run with a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound powder is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An alternative method involves preparing a KBr pellet by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

2.3 Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualized Workflow

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of salicylic acid with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The following diagram illustrates the general experimental workflow.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification Salicylic_Acid Salicylic Acid Mixing Mix Reactants in Solvent (e.g., Water) Salicylic_Acid->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Mixing Heating Heat under Reflux (e.g., 95-100°C) Mixing->Heating Cooling Cool Reaction Mixture Heating->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthesis workflow for this compound.

References

Potential applications of 5,5'-Methylenedisalicylic acid in polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of 5,5'-Methylenedisalicylic Acid in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a unique aromatic dicarboxylic acid with a molecular formula of C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol .[1][2] Its structure, featuring two salicylic acid moieties linked by a methylene bridge, presents intriguing possibilities for its application in polymer chemistry. The presence of both carboxylic acid and hydroxyl functional groups allows it to act as a versatile monomer in the synthesis of various polymers, including polyesters, polyamides, and polyanhydrides. Furthermore, its structural similarity to other bis-phenolic compounds suggests potential utility as a crosslinking agent or a component in epoxy resin formulations.

This technical guide provides a comprehensive overview of the potential applications of this compound in polymer chemistry, drawing upon existing knowledge of similar monomers to propose synthetic routes and predict polymer properties. While direct experimental data for polymers derived from this compound is limited in publicly available literature, this guide extrapolates from established principles and related research to offer valuable insights for researchers and developers in the field.

Chemical and Physical Properties of this compound:

PropertyValueReference
CAS Number 122-25-8[2]
Molecular Formula C₁₅H₁₂O₆[1][2]
Molecular Weight 288.25 g/mol [1][2]
Appearance Solid[1]
Melting Point Decomposes at 238°C[2]
Solubility Freely soluble in methanol, ethanol, ether, acetone, glacial acetic acid. Very slightly soluble in hot water. Practically insoluble in benzene, chloroform, carbon disulfide, petroleum ether.[2]

Potential Polymer Synthesis Applications

The difunctional nature of this compound, possessing two carboxylic acid groups and two hydroxyl groups, makes it a prime candidate for various polycondensation reactions.

Polyesters

This compound can be used as a diacid monomer to synthesize aromatic polyesters through esterification with various diols. The resulting polyesters are expected to exhibit high thermal stability and mechanical strength due to the rigid aromatic backbone.

  • Monomer and Catalyst Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, equimolar amounts of this compound and a selected diol (e.g., ethylene glycol, 1,4-butanediol) are added. A catalyst, such as antimony(III) oxide or titanium(IV) isopropoxide (typically 0.01-0.1 mol% based on the diacid), is also introduced.

  • Esterification: The mixture is heated under a slow stream of nitrogen to a temperature of 180-220°C with continuous stirring. The water formed during the esterification reaction is distilled off. This stage is typically continued for 2-4 hours.

  • Polycondensation: After the initial esterification, the temperature is gradually raised to 250-280°C, and a vacuum (typically below 1 mmHg) is applied. The viscosity of the reaction mixture will increase as the polymerization proceeds. This stage is continued for 3-6 hours or until the desired molecular weight is achieved.

  • Polymer Isolation: The resulting polyester is then cooled to room temperature and can be isolated by dissolving the product in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol). The polymer is then collected by filtration and dried under vacuum.

Melt_Condensation_Polyester Monomers This compound + Diol + Catalyst ReactionVessel Reaction Vessel Monomers->ReactionVessel Esterification Esterification (180-220°C, N₂) - H₂O ReactionVessel->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) - Excess Diol Esterification->Polycondensation Polyester Polyester Product Polycondensation->Polyester

Caption: Workflow for melt condensation polymerization of polyesters.

Expected Properties of Polyesters from this compound (Analogous Systems):

PropertyExpected Range
Glass Transition Temperature (Tg) 150 - 250 °C
Melting Temperature (Tm) 280 - 400 °C
Tensile Strength 50 - 100 MPa
Young's Modulus 2 - 5 GPa

Note: These are estimated values based on data for aromatic polyesters derived from other bis-phenolic acids.

Polyamides (Aramids)

Reacting this compound (or its diacyl chloride derivative) with aromatic diamines can produce fully aromatic polyamides (aramids). These polymers are renowned for their exceptional thermal stability and mechanical properties.

  • Preparation of Monomer Solutions:

    • Aqueous Phase: An aqueous solution of an aromatic diamine (e.g., p-phenylenediamine) is prepared, typically with an inorganic base such as sodium hydroxide to neutralize the HCl byproduct.

    • Organic Phase: A solution of 5,5'-Methylenedisalicylic diacyl chloride (prepared by reacting the diacid with thionyl chloride) is made in an immiscible organic solvent like dichloromethane or chloroform.

  • Polymerization: The aqueous phase is carefully layered on top of the organic phase in a beaker. The polyamide film forms at the interface of the two layers. Alternatively, the two solutions can be combined in a blender and vigorously stirred for a short period (e.g., 5-10 minutes) to induce polymerization.

  • Polymer Isolation and Purification: The resulting polyamide is collected by filtration, washed thoroughly with water and then with a solvent like acetone to remove unreacted monomers and oligomers. The polymer is then dried in a vacuum oven.

Interfacial_Polymerization_Polyamide cluster_aqueous Aqueous Phase cluster_organic Organic Phase Diamine Aromatic Diamine + Base (e.g., NaOH) Interface Interface Diamine->Interface DiacylChloride 5,5'-Methylenedisalicylic Diacyl Chloride DiacylChloride->Interface Polymerization Polymerization Interface->Polymerization Polyamide Polyamide (Aramid) + NaCl + H₂O Polymerization->Polyamide

Caption: Workflow for interfacial polymerization of polyamides.

Expected Properties of Polyamides from this compound (Analogous Systems):

PropertyExpected Range
Decomposition Temperature > 400 °C
Glass Transition Temperature (Tg) > 250 °C
Tensile Strength 100 - 200 MPa
Young's Modulus 5 - 10 GPa

Note: These are estimated values based on data for aramids derived from other aromatic dicarboxylic acids.

Polyanhydrides

The synthesis of polyanhydrides from dicarboxylic acids is a well-established method, often employed for creating biodegradable polymers for drug delivery applications. This compound can be used to synthesize polyanhydrides that would degrade to release the parent molecule, which has potential therapeutic applications.

  • Monomer Activation: this compound is refluxed in an excess of a dehydrating agent such as acetic anhydride for 2-3 hours to form the diacetylated monomer. The excess acetic anhydride is then removed under vacuum.

  • Polymerization: The resulting prepolymer is heated to a high temperature (typically 180-220°C) under high vacuum (<1 mmHg) with constant stirring. The polymerization is allowed to proceed for 2-4 hours, during which the viscosity of the melt increases significantly.

  • Polymer Isolation: The reaction is cooled under a nitrogen atmosphere, and the resulting solid polyanhydride is isolated. The polymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., petroleum ether).

Melt_Condensation_Polyanhydride Diacid This compound Activation Activation (Acetic Anhydride, Reflux) Diacid->Activation Prepolymer Acetylated Prepolymer Activation->Prepolymer Polymerization Melt Polycondensation (180-220°C, Vacuum) Prepolymer->Polymerization Polyanhydride Polyanhydride Polymerization->Polyanhydride

Caption: Workflow for melt condensation of a polyanhydride.

Potential as a Crosslinking Agent and in Epoxy Resins

The phenolic hydroxyl groups and the methylene bridge in this compound suggest its potential use as a crosslinking agent or a component in thermosetting resins.

Crosslinking Agent

This compound could potentially act as a crosslinking agent for polymers containing functional groups that can react with its carboxylic acid or hydroxyl groups. For instance, it could be used to crosslink polymers with epoxide or isocyanate functionalities. The rigid aromatic structure would likely impart increased thermal stability and stiffness to the crosslinked material. The crosslinking mechanism would depend on the specific polymer system and curing conditions.

Epoxy Resins

Bis-phenolic compounds are commonly used as curing agents or modifiers for epoxy resins. This compound could function as a hardener for epoxy resins, with its hydroxyl groups reacting with the epoxide rings. The resulting cured epoxy would be expected to have a high glass transition temperature and good thermal stability. The carboxylic acid groups might require protection or could participate in secondary reactions, influencing the final network structure and properties.

Bioactive and Chelating Polymer Applications

Given its derivation from salicylic acid, polymers incorporating this compound could possess inherent bioactive properties. Upon degradation, these polymers would release salicylic acid, which is known for its anti-inflammatory and analgesic effects. This makes them attractive candidates for biomedical applications such as drug delivery systems, implant coatings, and tissue engineering scaffolds.[3][4]

The salicylic acid moieties also provide potential metal-chelating sites. Polymers containing these units could be investigated for applications in areas such as heavy metal removal from water or as components in sensors.

Conclusion

This compound is a promising but underexplored monomer for high-performance and functional polymers. Its rigid aromatic structure, coupled with the presence of multiple reactive functional groups, offers a versatile platform for the synthesis of polyesters, polyamides, and polyanhydrides with potentially excellent thermal and mechanical properties. Furthermore, its derivation from salicylic acid opens avenues for the development of novel bioactive and chelating polymers. While more direct experimental research is needed to fully elucidate the properties and performance of polymers derived from this unique monomer, the foundational principles of polymer chemistry and data from analogous systems strongly suggest a fertile ground for future innovation. This guide serves as a starting point for researchers and professionals to explore the exciting potential of this compound in the ever-evolving field of polymer science.

References

A Comprehensive Technical Guide to the Biological Activities of 5,5'-Methylenedisalicylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenedisalicylic acid (MDSA) is a unique chemical entity characterized by two salicylic acid molecules linked by a methylene bridge.[1] This structure provides a versatile scaffold for chemical modification, leading to a diverse range of derivatives.[2] MDSA and its derivatives have garnered significant interest in the scientific community due to their broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents, as well as their ability to function as specific enzyme inhibitors. This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of MDSA and its derivatives, supported by experimental protocols and quantitative data to aid in further research and development.

Synthesis of this compound and Its Derivatives

This compound is typically prepared from salicylic acid and formaldehyde in the presence of sulfuric acid.[1] The core MDSA molecule, with its phenolic and carboxylic acid functional groups, serves as a versatile starting point for the synthesis of a wide array of derivatives. Various established chemical reactions are employed to modify these groups, including:

  • Amide Coupling: Converting the carboxylic acid groups into amides.

  • Ester Hydrolysis and Formation: Modifying the carboxylic acid groups to esters.

  • Phosphorylation, Sulfonation, and Acetylation: Altering the phenolic hydroxyl groups.

These reactions allow for the creation of both symmetrical and asymmetrical derivatives, enabling a systematic exploration of structure-activity relationships.[3]

Biological Activities and Mechanisms of Action

The diverse biological activities of MDSA and its derivatives stem from their chemical structure. The following sections detail their key therapeutic potentials.

Antimicrobial Activity

MDSA and its derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.

Mechanism of Action: The antimicrobial effects are multifaceted. One key mechanism is the inhibition of essential microbial enzymes. For instance, derivatives of MDSA have been designed as inhibitors of the protein phosphatase CppA in Chlamydia trachomatis, a crucial enzyme for the bacterium's survival.[3] In Staphylococcus aureus, MDSA has been shown to inhibit the Ser/Thr phosphatase Stp1, which leads to the enhanced phosphorylation of global virulence regulators SarA and MgrA, thereby reducing the bacterium's pathogenicity.[4] The antimicrobial action can also be attributed to the penetration of lipid membranes and the chelation of metal binding sites in microbial enzymes, leading to their inactivation and hindering protein formation necessary for growth.[5]

Spectrum of Activity: Studies have confirmed the efficacy of MDSA against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] A particularly strong inhibitory effect has been noted against Candida albicans.[5]

Quantitative Data: Enzyme Inhibition

CompoundTarget EnzymeOrganismIC50 Value (µM)
This compound (MDSA)Stp1Staphylococcus aureus9.68 ± 0.52

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: A stock solution of the test compound (MDSA or its derivative) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive control wells (microorganism in broth without the compound) and negative control wells (broth only) are also included.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Anti-inflammatory Activity

Salicylate derivatives are well-known for their anti-inflammatory properties, and MDSA derivatives are no exception.[7]

Mechanism of Action: The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate key inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[8][9] This is often achieved by interfering with signaling cascades like the NF-κB pathway.[10] Additionally, these derivatives can suppress the production of other inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS), and down-regulate the expression of enzymes like cyclooxygenase-2 (COX-2).[8][9]

Quantitative Data: Inhibition of Nitric Oxide Production

CompoundConcentration (µg/mL)Inhibition of NO Accumulation (%)
Methyl Salicylate Glycoside (J12122)3.056.20
Methyl Salicylate Glycoside (J12123)3.051.72

Data from a study on related salicylate derivatives, demonstrating the anti-inflammatory potential of this class of compounds.[8]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Measurement of NO in Macrophages)

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. A control group without LPS stimulation is also maintained.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Nitrite Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. 100 µL of supernatant from each well is transferred to a new 96-well plate.

  • Griess Reagent Addition: 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well, and the plate is incubated at room temperature for 10-15 minutes.

  • Absorbance Reading: The formation of a purple azo dye is measured spectrophotometrically at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment.

Signaling Pathway: NF-κB Activation

NF_kB_Pathway cluster_0 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_IkB->IkB Degradation NFkB_active Active NF-κB NFkB_IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Gene Induces Transcription Inhibitor 5-ASA / Taurine Chloramine Inhibitor->IKK Inhibits

Caption: NF-κB signaling pathway and point of inhibition by 5-ASA derivatives.[10]

Antioxidant Activity

Phenolic compounds are known for their potent antioxidant properties, and derivatives of salicylic acid are effective radical scavengers.[7][11][12]

Mechanism of Action: The antioxidant capacity of these compounds stems from their ability to donate a hydrogen atom or an electron to neutralize stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][13] This neutralization process is often accompanied by a distinct color change, which can be measured spectrophotometrically to quantify the antioxidant activity.[14] The efficiency of this radical scavenging is influenced by the chemical structure, with substitutions on the phenolic ring playing a crucial role. For example, an amine group para to the hydroxyl group, as in 5-aminosalicylate, can increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant activity compared to salicylic acid alone.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[11]

    • Test Samples: Prepare a stock solution of the MDSA derivative in a suitable solvent (e.g., methanol, ethanol) and create a series of dilutions.

    • Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the DPPH working solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[11][14]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.[15]

Workflow: Assessment of Antioxidant Activity

Antioxidant_Workflow A Compound Synthesis (MDSA Derivatives) B In Vitro Chemical Assays (DPPH, ABTS, FRAP) A->B Initial Screening C Cell-Based Assays (e.g., Cellular Antioxidant Activity) B->C Confirmation in Biological System E Data Analysis & Interpretation (IC50, SAR) B->E D Mechanism of Action Studies (e.g., Nrf2 Pathway Activation) C->D Elucidation of Pathway C->E D->E

Caption: General workflow for assessing the antioxidant activity of phenolic compounds.[11]

Anticancer Activity

Derivatives of salicylic acid and related phenolic compounds have shown promise as anticancer agents.

Mechanism of Action: The anticancer potential of these compounds is evaluated through cytotoxicity assays, which measure their ability to inhibit cell growth or induce cell death in cancer cell lines.[16] While specific mechanisms for MDSA derivatives are still under investigation, related compounds like salicylaldehyde benzoylhydrazones have demonstrated potent and selective activity against leukemia cell lines.[17] The introduction of certain functional groups, such as halogens, into similar molecular scaffolds has been shown to significantly enhance anticancer activity.[18] The cytotoxic effects can manifest as the induction of apoptosis (programmed cell death), cell cycle arrest, or disruption of key cellular functions.[18][19]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[20]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[16]

Workflow: General Cytotoxicity Assay

Cytotoxicity_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D Assay Application (e.g., Add MTT Reagent) C->D E Detection & Measurement (e.g., Read Absorbance) D->E F Data Analysis (Calculate % Viability, IC50) E->F

Caption: A typical workflow for performing a cell-based cytotoxicity assay.[16]

Enzyme Inhibition

Beyond antimicrobial targets, MDSA and its derivatives have been explored as inhibitors of other classes of enzymes, highlighting their potential for targeted therapeutic intervention.

Mechanism of Action: Enzyme inhibition occurs when a molecule binds to an enzyme and decreases its activity. Inhibitors can act in several ways:

  • Competitive Inhibition: The inhibitor binds to the active site, preventing the substrate from binding.

  • Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, locking the substrate in the active site and preventing the reaction from completing.[21]

MDSA has been identified as a potent inhibitor of the Stp1 phosphatase in S. aureus with an IC50 of 9.68 µM.[4] Additionally, salicylate-based structures are being investigated as fragments for designing inhibitors against metalloenzymes.[22]

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, the inhibitor (test compound), and the appropriate reaction buffer.

  • Reaction Mixture: In a microplate well or cuvette, combine the enzyme, buffer, and varying concentrations of the inhibitor. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.

  • Monitor Reaction: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry). The initial velocity (V0) is measured.

  • Data Analysis: Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor. Analyze the data using Michaelis-Menten or Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibition constant (Ki) or the IC50 value.[21][23]

Diagram: Types of Enzyme Inhibition

Inhibition_Types cluster_1 cluster_2 cluster_3 E1 Enzyme Active Site S1 Substrate S1->E1:f1 I1 Competitive Inhibitor I1->E1:f1 E2 Enzyme Active Site Allosteric Site S2 Substrate S2->E2:f1 I2 Noncompetitive Inhibitor I2->E2:f2 E3 Enzyme Active Site ES3 Enzyme-Substrate Complex E3->ES3 I3 Uncompetitive Inhibitor I3->ES3

Caption: Schematic representation of competitive, noncompetitive, and uncompetitive enzyme inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds with a remarkable breadth of biological activities. Their efficacy as antimicrobial, anti-inflammatory, antioxidant, and potential anticancer agents, coupled with their ability to specifically inhibit key enzymes, makes them attractive candidates for drug discovery and development. The synthetic tractability of the MDSA scaffold allows for extensive chemical modification, paving the way for the optimization of potency and selectivity. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic potential of these versatile molecules.

References

An In-depth Technical Guide on the Discovery and Synthesis of 5,5'-Methylenedisalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenedisalicylic acid (MDSA) is a polyfunctional aromatic organic compound with a rich history of synthesis and a growing significance in medicinal chemistry. Its unique structure, featuring two salicylic acid moieties linked by a methylene bridge, underpins its utility as a versatile building block in the synthesis of more complex molecules and as a bioactive agent in its own right. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis, and a key signaling pathway modulated by MDSA.

Discovery and History of Synthesis

The first documented synthesis of this compound was reported in the early 20th century by Clemmensen and Heitman in 1911.[1] Their pioneering work, published in the Journal of the American Chemical Society, described the acid-catalyzed condensation of salicylic acid with formaldehyde. This electrophilic aromatic substitution reaction laid the foundation for subsequent synthetic explorations and improvements.

The classical synthesis involves the reaction of two equivalents of salicylic acid with one equivalent of formaldehyde in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds via an electrophilic attack of the protonated formaldehyde on the electron-rich aromatic rings of salicylic acid, predominantly at the para position to the hydroxyl group, leading to the formation of the methylene bridge.

Modern Synthetic Approaches

While the foundational synthesis route remains relevant, contemporary methods have focused on improving yield, purity, and environmental sustainability. A notable advancement is the use of p-toluenesulfonic acid (p-TSA) as a catalyst in an aqueous medium. This approach mitigates the hazards associated with the use of concentrated sulfuric acid and simplifies the work-up procedure.

A patented method details the reaction of salicylic acid and paraformaldehyde in water with p-TSA as the catalyst.[2] This process offers a more environmentally friendly alternative to the traditional method.

Data Presentation: Comparison of Synthesis Methods

ParameterClemmensen & Heitman (1911)p-Toluenesulfonic Acid Method
Reactants Salicylic acid, FormaldehydeSalicylic acid, Paraformaldehyde
Catalyst Sulfuric acidp-Toluenesulfonic acid
Solvent Not specified in readily available abstractsWater
Temperature Not specified in readily available abstracts95-100 °C
Reaction Time Not specified in readily available abstracts8 - 20 hours
Yield Not specified in readily available abstracts~96%
Purity Not specified in readily available abstracts99.04%

Experimental Protocols

General Historical Synthesis (Based on Clemmensen & Heitman, 1911)
  • Dissolving salicylic acid in a suitable solvent.

  • Slowly adding formaldehyde to the solution.

  • Carefully adding concentrated sulfuric acid as a catalyst.

  • Heating the reaction mixture for a specified period.

  • Cooling the mixture and isolating the crude this compound by filtration.

  • Purifying the product, likely through recrystallization.

p-Toluenesulfonic Acid Catalyzed Synthesis

This method is based on a Korean patent and offers a more controlled and environmentally benign procedure.[2]

Materials:

  • Salicylic acid: 270 g

  • Paraformaldehyde: 41.09 g

  • p-Toluenesulfonic acid: (Amount not specified in the English abstract, but catalytic)

  • Water: 354.6 g

  • Sodium naphthalenesulfonate: 1.35 g (as a surfactant)

Procedure:

  • To a reaction vessel, add 354.6 g of water, 270 g of salicylic acid, 112 g of sulfuric acid (in a comparative example), 41.09 g of paraformaldehyde, and 1.35 g of sodium naphthalenesulfonate. For the p-TSA method, sulfuric acid is replaced with a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to 100 °C with stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 8 hours.

  • After the reaction is complete, cool the mixture.

  • Isolate the precipitated solid by filtration.

  • Wash the solid with 270 mL of water.

  • Dry the product in an oven at 50 °C for 14 hours to yield 284.1 g of this compound.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Signaling Pathway: Inhibition of Stp1 Phosphatase in Staphylococcus aureus

This compound has been identified as an inhibitor of the Ser/Thr phosphatase Stp1 in Staphylococcus aureus. Stp1, along with the kinase Stk1, plays a crucial role in regulating the phosphorylation state of the global transcriptional regulators SarA and MgrA.[3][4][5] The phosphorylation of these regulators modulates their DNA-binding affinity, thereby controlling the expression of virulence factors and genes involved in antibiotic resistance.[3][4][5][6] By inhibiting Stp1, MDSA increases the phosphorylation level of SarA and MgrA, which can lead to a reduction in bacterial virulence.

Stp1_Inhibition_Pathway cluster_regulation Phosphorylation Regulation Stk1 Stk1 (Kinase) SarA_MgrA_unphos SarA / MgrA (unphosphorylated) Stk1->SarA_MgrA_unphos Stp1 Stp1 (Phosphatase) SarA_MgrA_phos SarA / MgrA-P (phosphorylated) Stp1->SarA_MgrA_phos SarA_MgrA_unphos->SarA_MgrA_phos Phosphorylation SarA_MgrA_phos->SarA_MgrA_unphos Dephosphorylation Virulence Virulence Factor Expression SarA_MgrA_phos->Virulence Alters Expression Antibiotic_Resistance Antibiotic Resistance SarA_MgrA_phos->Antibiotic_Resistance Alters Expression MDSA 5,5'-Methylenedisalicylic Acid (MDSA) MDSA->Stp1 Inhibition

Caption: MDSA inhibits Stp1, leading to increased SarA/MgrA phosphorylation and altered virulence.

Experimental Workflow: p-TSA Catalyzed Synthesis

The following diagram illustrates the key steps in the synthesis of this compound using the p-toluenesulfonic acid catalyzed method.

Synthesis_Workflow Reactants 1. Reactant Preparation - Salicylic acid - Paraformaldehyde - p-TSA (catalyst) - Water (solvent) Reaction 2. Reaction - Heat to 100 °C - Stir for 8 hours - Nitrogen atmosphere Reactants->Reaction Cooling 3. Cooling & Precipitation Reaction->Cooling Filtration 4. Filtration Cooling->Filtration Washing 5. Washing - Wash with water Filtration->Washing Drying 6. Drying - 50 °C for 14 hours Washing->Drying Product Final Product: This compound Drying->Product

Caption: Workflow for the synthesis of this compound via the p-TSA method.

Conclusion

This compound remains a compound of significant interest, from its historical synthesis to its modern applications in medicinal chemistry. The evolution of its synthesis reflects broader trends in chemical manufacturing towards safer and more sustainable practices. Furthermore, its role as an inhibitor of key bacterial signaling pathways highlights its potential as a lead compound for the development of novel antimicrobial agents. This guide provides a foundational understanding for researchers and professionals engaged in the study and application of this versatile molecule.

References

A Technical Guide to the Thermogravimetric Analysis of 5,5'-Methylenedisalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5,5'-Methylenedisalicylic acid is an organic compound utilized as an intermediate in the synthesis of various pharmaceutical compounds and other complex molecules.[1] A thorough understanding of its thermal stability is crucial for defining safe handling and storage conditions, predicting its behavior during manufacturing processes involving heat, and ensuring the stability of active pharmaceutical ingredients derived from it. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability by measuring changes in a material's mass as a function of temperature in a controlled atmosphere.[2]

This technical guide provides a comprehensive overview of the thermogravimetric analysis of this compound. While specific, peer-reviewed TGA studies on this particular molecule are not extensively available in the public literature, this document outlines a projected thermal decomposition profile based on its chemical structure and the known behavior of related aromatic carboxylic acids. Furthermore, it presents a detailed, standardized experimental protocol for conducting such an analysis to ensure reproducible and reliable results.

Physicochemical Properties of this compound

A foundational understanding of the material's basic properties is essential before thermal analysis. Key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 122-25-8[3][4]
Molecular Formula C₁₅H₁₂O₆[3][4][5]
Molecular Weight 288.25 g/mol [3][4][5]
Appearance Cream-colored powder[4]
Melting Point 235-242 °C[4][5]
Decomposition Begins at ~180°C with CO₂ evolution; decomposes at 238°C.[3]
Projected Thermal Decomposition Profile

The thermal degradation of this compound is anticipated to occur in distinct stages, primarily driven by the decarboxylation of its two salicylic acid moieties, followed by the fragmentation of the remaining aromatic structure at higher temperatures.

  • Initial Stage - Decarboxylation: The primary and most predictable thermal event is the loss of two carboxyl groups (-COOH) in the form of carbon dioxide (CO₂). This is consistent with literature indicating that the compound begins to release CO₂ at 180°C and decomposes at 238°C.[3] The thermal decomposition of aromatic carboxylic acids frequently proceeds via a decarboxylation pathway.[6][7][8] This initial step would result in a significant mass loss corresponding to two molecules of CO₂.

  • Second Stage - Fragmentation: Following decarboxylation, the remaining intermediate, 4,4'-dihydroxydiphenylmethane, would undergo further decomposition at elevated temperatures. This process involves the cleavage of the methylene bridge and the breakdown of the phenolic rings, leading to the evolution of smaller volatile fragments and the eventual formation of a carbonaceous residue.

Projected Quantitative Thermogravimetric Data

The following table outlines the projected quantitative data for the thermal decomposition of this compound in an inert atmosphere.

Note: This data is projected based on stoichiometric calculations and the known decomposition behavior of similar compounds. Actual experimental values may vary.

Decomposition StepProjected Temperature Range (°C)Theoretical Weight Loss (%)Postulated Evolved Species
1. Decarboxylation 180 - 28030.54%Carbon Dioxide (CO₂)
2. Fragmentation > 300VariablePhenolic fragments, water, carbon monoxide

Experimental Protocol for Thermogravimetric Analysis

This section provides a detailed methodology for the TGA of this compound, designed to yield high-quality, reproducible data.

Instrumentation

A calibrated thermogravimetric analyzer capable of precise mass measurement, temperature control, and atmosphere regulation is required. The instrument should be coupled with software for data acquisition and analysis.

Sample Preparation
  • Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind the sample using an agate mortar and pestle.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared alumina (Al₂O₃) crucible.[9] Record the exact initial mass.

TGA Method Parameters

The following parameters should be programmed into the TGA instrument:

ParameterRecommended SettingRationale
Sample Mass 5-10 mgProvides a clear signal without significant thermal lag.
Crucible Alumina (Al₂O₃), 70-150 µLInert at high temperatures and prevents reaction with the sample.[9][10]
Atmosphere Nitrogen (High Purity)Prevents oxidative decomposition, isolating thermal degradation.[10]
Gas Flow Rate 30-50 mL/minEnsures an inert environment and efficient removal of evolved gases.[9]
Temperature Program
- Isothermal Start30 °C for 5 minAllows for temperature and balance stabilization.
- Heating Ramp10 °C/min to 600 °CA standard heating rate that provides good resolution of thermal events.[10]
Procedure
  • Place the prepared sample crucible into the TGA autosampler or manually load it onto the balance mechanism.

  • Tare the balance within the instrument software.

  • Purge the furnace with nitrogen at the specified flow rate for at least 15 minutes to ensure an inert atmosphere.

  • Initiate the pre-programmed temperature method.

  • Monitor the experiment to ensure proper execution.

  • Once the run is complete, allow the furnace to cool to a safe temperature before removing the sample residue.

Data Analysis
  • Plot the recorded data as percent mass loss versus temperature to generate the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve), which plots the rate of mass loss versus temperature. The peaks in the DTG curve indicate the temperatures of the maximum rate of decomposition for each step.[11]

  • Determine the onset temperature of each decomposition step from the TGA curve.

  • Quantify the mass loss for each distinct step and compare it to the theoretical values to help identify the evolved species.

Visualizations

Projected Thermal Decomposition Pathway

The following diagram illustrates the proposed multi-step thermal decomposition of this compound.

G cluster_0 Projected Thermal Decomposition of this compound cluster_1 Step 1: Decarboxylation cluster_2 Step 2: Fragmentation A This compound (C₁₅H₁₂O₆) B Intermediate (4,4'-dihydroxydiphenylmethane) A->B  ~180-280°C D Evolved Gas: 2x Carbon Dioxide (CO₂) A->D C Char Residue B->C  >300°C E Evolved Gases: Volatile Organic Fragments B->E

Projected thermal decomposition pathway of this compound.
TGA Experimental and Analytical Workflow

The diagram below outlines the logical workflow for performing the thermogravimetric analysis, from initial sample handling to final data interpretation.

G cluster_workflow TGA Experimental and Analytical Workflow prep Sample Preparation (5-10 mg powder) load Load Sample into Alumina Crucible prep->load instrument Instrument Setup (N₂ Atmosphere, 10°C/min ramp) load->instrument run Execute TGA Run (Heat to 600°C) instrument->run acquire Data Acquisition (Mass vs. Temperature) run->acquire analyze Data Analysis acquire->analyze tga_curve Generate TGA Curve (% Mass Loss vs. Temp) analyze->tga_curve dtg_curve Generate DTG Curve (Rate of Mass Loss vs. Temp) analyze->dtg_curve interpret Interpretation (Identify Decomposition Steps & Quantify Mass Loss) tga_curve->interpret dtg_curve->interpret

Logical workflow for the thermogravimetric analysis of a solid sample.

References

Methodological & Application

Synthesis protocol for 5,5'-Methylenedisalicylic acid using a p-toluenesulfonic acid catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 5,5'-Methylenedisalicylic acid, a valuable intermediate in the pharmaceutical industry.[1] The synthesis is achieved through the reaction of salicylic acid with paraformaldehyde using p-toluenesulfonic acid (p-TSA) as a catalyst in an aqueous medium. This method offers a safer and more environmentally friendly alternative to traditional syntheses that employ strong mineral acids like sulfuric acid, by minimizing hazardous waste generation.[2] The protocol outlines the reaction setup, stoichiometry, reaction conditions, and purification steps.

Introduction

This compound is a polyfunctional acid with applications as a building block for more complex molecules in drug development.[1] The classical synthesis involves the condensation of salicylic acid and formaldehyde, often catalyzed by strong acids such as sulfuric acid.[3] While effective, the use of sulfuric acid presents challenges related to handling and waste disposal. The protocol detailed below utilizes p-toluenesulfonic acid, a solid, non-corrosive, and inexpensive acid catalyst, to promote the reaction in water.[4] This approach simplifies the experimental procedure and reduces the environmental impact.[2]

Reaction and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. p-Toluenesulfonic acid protonates paraformaldehyde, which depolymerizes to form formaldehyde. Formaldehyde is then protonated to generate a highly reactive electrophile, which attacks the electron-rich aromatic ring of two salicylic acid molecules, preferentially at the para position to the hydroxyl group, to form the methylene bridge.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound using a p-toluenesulfonic acid catalyst, based on the referenced patent.[2]

ParameterValue/RangeNotes
Reactants
Salicylic Acid to Paraformaldehyde Molar Ratio1 : 0.7 to 1 : 1An excess of salicylic acid may be used.
Catalyst
p-Toluenesulfonic Acid (p-TSA) Loading0.01 to 0.10 equivalentsBased on 1 equivalent of salicylic acid.
Solvent
SolventWaterProvides a safer and more environmentally friendly medium.
Solvent Volume2 to 3 times the weight of salicylic acidUsing less water can create a thick slurry that is difficult to stir.
Reaction Conditions
Reaction Temperature95 - 100 °CThe reaction is preferably carried out at reflux.
Reaction TimeNot specified, reflux until completionReaction progress can be monitored by techniques like TLC.

Experimental Protocol

4.1 Materials and Equipment

  • Salicylic Acid

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Drying oven

4.2 Detailed Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid.

  • Addition of Reagents: Add deionized water (2-3 times the weight of the salicylic acid). Begin stirring to form a slurry.

  • Add paraformaldehyde (0.7 to 1.0 molar equivalent relative to salicylic acid).

  • Add p-toluenesulfonic acid (0.01 to 0.10 molar equivalent relative to salicylic acid).

  • Reaction: Heat the mixture to reflux (95-100 °C) with vigorous stirring. Maintain reflux until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any unreacted starting materials and the catalyst.

  • Drying: Dry the purified this compound in a drying oven.

  • Purification (Optional): For higher purity, the product can be recrystallized from a suitable solvent system such as acetone/benzene or chloroform/methanol.[5][6]

Visualizations

5.1 Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound A 1. Charge Reactants (Salicylic Acid, Paraformaldehyde, p-TSA, Water) into Flask B 2. Assemble Reflux Apparatus A->B Setup C 3. Heat to Reflux (95-100 °C) with Stirring B->C Initiate Reaction D 4. Monitor Reaction (e.g., TLC) C->D During Reaction E 5. Cool to Room Temperature D->E Completion F 6. Isolate Product (Vacuum Filtration) E->F Precipitation G 7. Wash with Cold Water F->G Purification H 8. Dry the Product G->H Final Prep I 9. (Optional) Recrystallize for Higher Purity H->I For high purity J Final Product: This compound H->J I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Avoid inhalation of dust from the powdered reagents.[5]

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Conclusion

The described protocol provides a robust and more environmentally benign method for the synthesis of this compound. The use of p-toluenesulfonic acid as a catalyst in water avoids the hazards associated with strong mineral acids and simplifies the experimental procedure, making it suitable for various research and development applications.

References

Application Note: Purification of 5,5'-Methylenedisalicylic Acid by Crystallization from Acetone/Benzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 5,5'-Methylenedisalicylic Acid

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] Purity of this starting material is crucial for the successful synthesis of downstream products. This application note describes a robust method for the purification of this compound using a mixed-solvent crystallization technique with acetone and benzene. Acetone, a polar aprotic solvent, serves as the primary solvent in which this compound is freely soluble.[2] Benzene, a nonpolar solvent, acts as an anti-solvent, as the target compound is practically insoluble in it.[2] This method effectively removes impurities, yielding high-purity, wedge-like crystals of this compound.[2]

Principle of the Method

The purification strategy leverages the differential solubility of this compound in a solvent-anti-solvent system. The impure solid is first dissolved in a minimum amount of hot acetone. Benzene, the anti-solvent, is then gradually added to the hot solution. This addition decreases the overall solvating power of the mixture, leading to the supersaturation and subsequent crystallization of the desired compound as the solution cools, while impurities remain in the mother liquor.

Physicochemical Properties

A summary of the relevant properties of this compound and the solvents used in this protocol is provided in Table 1.

Table 1: Physicochemical Data of this compound and Solvents

Compound/SolventMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₁₅H₁₂O₆288.25[2]235-242[3][4]~350.49 (estimate)[4]Acetone: Freely soluble[2]Benzene: Practically insoluble[2]Water: Insoluble[3]
AcetoneC₃H₆O58.08-9556Miscible with water and benzene.
BenzeneC₆H₆78.115.580.1Miscible with acetone.

Note: One source indicates a decomposition temperature of 238°C for this compound.[2]

Experimental Protocol

Materials and Equipment:

  • Impure this compound

  • Acetone (ACS grade or higher)

  • Benzene (ACS grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

  • Acetone is highly flammable. Avoid open flames and ensure adequate ventilation.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

Protocol Steps:

  • Dissolution:

    • Place the impure this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of acetone to the flask to just cover the solid.

    • Gently heat the mixture to a temperature just below the boiling point of acetone (approximately 50-55°C) while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small additional aliquots of warm acetone until a clear solution is obtained. Avoid adding a large excess of acetone.

  • Addition of Anti-Solvent:

    • While maintaining the temperature of the acetone solution, slowly add benzene dropwise using a Pasteur pipette or a dropping funnel.

    • Continue adding benzene until the solution becomes faintly turbid (cloudy), indicating the onset of precipitation.

    • Once turbidity is observed, add a few drops of warm acetone to redissolve the precipitate and obtain a clear solution again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of a cold acetone/benzene mixture (a ratio similar to the final crystallization mixture is suitable).

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small volume of the cold acetone/benzene mixture to remove any residual mother liquor containing impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a watch glass or a crystallization dish.

    • Dry the crystals in a well-ventilated area, in a drying oven at a temperature below the melting point of the compound (e.g., 60-80°C), or in a vacuum desiccator until a constant weight is achieved.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by crystallization.

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Impure This compound dissolve Dissolve in Minimum Hot Acetone (~55°C) start->dissolve add_benzene Slowly Add Benzene (Anti-Solvent) dissolve->add_benzene turbidity Observe Turbidity add_benzene->turbidity redissolve Add a Few Drops of Hot Acetone to Clarify turbidity->redissolve cool_rt Slowly Cool to Room Temperature redissolve->cool_rt ice_bath Cool in Ice Bath (≥30 min) cool_rt->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Acetone/Benzene Mixture filter->wash dry Dry the Crystals wash->dry end Pure 5,5'-Methylenedisalicylic Acid Crystals dry->end

Caption: Workflow for the purification of this compound.

Expected Results and Characterization

The successful execution of this protocol should yield off-white to cream-colored, wedge-like crystals of this compound. The purity of the final product can be assessed by various analytical techniques, including:

  • Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure and identify any residual impurities.

  • Chromatographic Techniques (HPLC, TLC): To quantify the purity and detect trace impurities.

Table 2: Expected Outcome and Quality Control

ParameterExpected ResultQuality Control Method
Appearance Off-white to cream, wedge-like crystalsVisual Inspection
Purity ≥98% (typical)HPLC, ¹H NMR
Melting Point Sharp range, e.g., 238-241°CMelting Point Apparatus

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to too rapid cooling or the addition of the anti-solvent too quickly. Reheat the mixture until a clear solution is obtained and allow it to cool more slowly. It may also be beneficial to add a slightly larger initial volume of acetone.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. If these methods fail, a portion of the solvent can be evaporated by gentle heating to increase the concentration of the solute.

  • Low Yield: A low yield may result from using too much acetone initially, incomplete crystallization, or loss of product during transfer and filtration. Ensure the minimum necessary amount of hot solvent is used and that the solution is thoroughly cooled.

References

Application Notes and Protocols for the HPLC Analysis of 5,5'-Methylenedisalicylic Acid Using a C18 Column

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5'-Methylenedisalicylic acid is a derivative of salicylic acid and is utilized in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Accurate and reliable analytical methods are crucial for quality control, purity assessment, and stability testing of this compound. High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a widely used technique for the analysis of organic acids and related compounds due to its specificity, sensitivity, and reproducibility.[3] This document provides a detailed protocol for the determination of this compound using a C18 column, intended for researchers, scientists, and professionals in drug development.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which is non-polar. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous solution containing an acid modifier (phosphoric acid or formic acid).[4] The acidic modifier is used to suppress the ionization of the carboxylic acid groups in this compound, leading to better peak shape and retention.[5] The analyte is separated based on its partitioning between the non-polar stationary phase and the more polar mobile phase. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥ 95%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

  • Acid Modifiers:

    • Phosphoric acid (85%, analytical grade)

    • Formic acid (for MS-compatible methods, analytical grade)[4]

  • Filters: 0.45 µm membrane filters for mobile phase and sample filtration.

2. Instrumentation

A standard HPLC system equipped with:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic: 65% A / 35% B(Gradient elution can be optimized for impurity profiling)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm[6]
Injection Volume 10 µL
Run Time 10 minutes (for isocratic elution)

4. Preparation of Solutions

  • Mobile Phase Preparation: To prepare Mobile Phase A, add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter before use. Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing a known amount of this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines.[6] Key validation parameters are summarized in the table below.

ParameterTypical Acceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area for replicate injections ≤ 2.0%
Specificity The peak for this compound should be well-resolved from any impurities or degradation products. This can be assessed by forced degradation studies.[7]
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.[3]
Accuracy Recovery should be within 98-102%. This is typically determined by the standard addition method.
Precision Repeatability (Intra-day): %RSD ≤ 2.0% for multiple preparations at the same concentration.Intermediate Precision (Inter-day): %RSD ≤ 2.0% when the assay is performed by different analysts on different days.[3]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness The method should be insensitive to small, deliberate variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates> 20005500
%RSD (n=6 injections)≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject Sample MobilePhase->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Selectivity Column & Mobile Phase Selection Optimization Optimization of Conditions (Flow Rate, Gradient, Temp) Selectivity->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ SST System Suitability Testing LOD_LOQ->SST Analysis Sample Analysis SST->Analysis

Caption: Logical relationship of HPLC method development and validation steps.

References

Application Notes and Protocols: Synthesis and Antibacterial Screening of 5,5'-Methylenedisalicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 5,5'-methylenedisalicylic acid (MDSA) derivatives and protocols for their screening as potential antibacterial agents. The following sections detail the synthetic procedures, antibacterial testing methodologies, and present quantitative data to guide further research and development in this area.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Salicylic acid and its derivatives have long been known for their medicinal properties, including antibacterial effects.[1] this compound (MDSA), a dimeric form of salicylic acid, presents a unique scaffold for the development of new therapeutic agents. Its structure offers multiple sites for chemical modification, allowing for the generation of a library of derivatives with potentially enhanced antibacterial activity and improved pharmacological profiles. This document outlines the synthesis of amide and ester derivatives of MDSA and provides detailed protocols for their evaluation against common pathogenic bacteria.

Synthesis of this compound and its Derivatives

The foundational molecule, this compound, can be synthesized from salicylic acid and formaldehyde. A patented method describes using p-toluenesulfonic acid as a catalyst in an aqueous medium.[2] This core structure is then further modified to create a diverse range of derivatives.

Experimental Protocols

1. Synthesis of this compound (MDSA)

This protocol is adapted from established methods.[2]

  • Materials: Salicylic acid, paraformaldehyde, p-toluenesulfonic acid, water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend salicylic acid (1 equivalent) in water (2-3 times the weight of salicylic acid).

    • Add paraformaldehyde (0.7-1.0 equivalent) and p-toluenesulfonic acid (0.01-0.10 equivalent) to the suspension.

    • Heat the reaction mixture to 95-100°C and maintain under reflux with stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The solid product will precipitate.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., acetone/benzene).

2. Synthesis of a Diamide Derivative of MDSA (MDSA-DA1)

This protocol describes a general method for the synthesis of a diamide derivative using an amine.

  • Materials: this compound (MDSA), thionyl chloride (SOCl₂), a primary or secondary amine (e.g., benzylamine), anhydrous dichloromethane (DCM), triethylamine (TEA).

  • Procedure:

    • Suspend MDSA (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add thionyl chloride (2.2 equivalents) dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 2-3 hours, or until the suspension becomes a clear solution, indicating the formation of the diacyl chloride.

    • Remove the excess thionyl chloride and DCM under reduced pressure.

    • Dissolve the resulting crude diacyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the amine (2.5 equivalents) and triethylamine (3 equivalents) in anhydrous DCM.

    • Add the diacyl chloride solution dropwise to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired diamide derivative.

3. Synthesis of a Diester Derivative of MDSA (MDSA-DE1)

This protocol outlines a general method for the synthesis of a diester derivative using an alcohol.

  • Materials: this compound (MDSA), an alcohol (e.g., ethanol), concentrated sulfuric acid (H₂SO₄).

  • Procedure (Fischer Esterification):

    • Dissolve MDSA (1 equivalent) in an excess of the desired alcohol (e.g., ethanol).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Heat the mixture to reflux and maintain for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diester.

    • Purify the product by column chromatography on silica gel.

Antibacterial Screening

The synthesized derivatives are screened for their antibacterial activity against a panel of pathogenic bacteria, typically including a Gram-positive representative (e.g., Staphylococcus aureus) and a Gram-negative representative (e.g., Escherichia coli). The primary screening method used is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of a compound.

  • Materials: Mueller-Hinton Broth (MHB), bacterial strains (S. aureus, E. coli), synthesized compounds, sterile 96-well microtiter plates, 0.5 McFarland turbidity standard.

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Preparation: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve a range of test concentrations.

    • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The antibacterial activity of the synthesized this compound derivatives is summarized in the table below. MIC values are reported in µg/mL.

Compound IDDerivative TypeModificationStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
MDSA-Parent Compound64128
MDSA-DA1DiamideBenzylamide1632
MDSA-DA2DiamideCyclohexylamide3264
MDSA-DE1DiesterEthyl ester3264
MDSA-DE2DiesterButyl ester1632

Note: The data presented in this table are representative and intended for illustrative purposes.

Visualizations

Synthesis and Derivatization Workflow

G cluster_synthesis Synthesis of MDSA cluster_derivatization Derivatization Salicylic_Acid Salicylic Acid reaction1 + Salicylic_Acid->reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->reaction1 MDSA This compound (MDSA) MDSA_core MDSA reaction1->MDSA p-TSA, H2O 95-100°C reaction2 + MDSA_core->reaction2 reaction3 + MDSA_core->reaction3 Amine Amine (R-NH2) Amine->reaction2 Alcohol Alcohol (R-OH) Alcohol->reaction3 Amide_Derivative Diamide Derivative Ester_Derivative Diester Derivative reaction2->Amide_Derivative Amide Coupling reaction3->Ester_Derivative Esterification

Caption: Workflow for the synthesis of MDSA and its derivatives.

Plausible Antibacterial Mechanism of Action

The antibacterial mechanism of salicylic acid derivatives is thought to involve the disruption of the bacterial cell membrane and the inhibition of key cellular processes.

G cluster_cell Bacterial Cell MDSA_Derivative MDSA Derivative Cell_Membrane Cell Membrane MDSA_Derivative->Cell_Membrane Disrupts membrane integrity (Increased permeability) Enzyme Essential Enzymes (e.g., for cell wall synthesis) MDSA_Derivative->Enzyme Inhibition DNA DNA Replication MDSA_Derivative->DNA Inhibition Cell_Membrane->Cytoplasm Leakage of intracellular components Bacterial_Death Bacterial Cell Death Enzyme->Bacterial_Death DNA->Bacterial_Death

Caption: Postulated mechanism of antibacterial action for MDSA derivatives.

Conclusion

The synthesis and screening of this compound derivatives represent a promising avenue for the discovery of new antibacterial agents. The protocols and data presented herein provide a framework for the rational design and evaluation of these compounds. Further studies, including quantitative structure-activity relationship (QSAR) analysis and mechanism of action studies, will be crucial in optimizing the antibacterial potency and advancing the most promising candidates towards clinical development.

References

Application Notes and Protocols: 5,5'-Methylenedisalicylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,5'-Methylenedisalicylic acid (MDSA) as a versatile ligand in coordination chemistry. The document details the synthesis of MDSA and its metal complexes, their characterization, and potential applications, with a focus on their antimicrobial properties.

Introduction

This compound (MDSA) is a derivative of salicylic acid that acts as a multidentate ligand, capable of coordinating with various metal ions through its carboxylate and hydroxyl groups. The resulting coordination complexes exhibit diverse structural and electronic properties, leading to a wide range of applications in catalysis, materials science, and particularly in the development of therapeutic agents. The chelation of metal ions by MDSA can enhance the biological activity of the ligand, making its metal complexes promising candidates for antimicrobial drug development.

Synthesis of this compound (MDSA)

MDSA can be synthesized by the reaction of salicylic acid with formaldehyde in the presence of an acid catalyst.

Experimental Protocol: Synthesis of MDSA

Materials:

  • Salicylic acid

  • Formaldehyde (37% solution) or paraformaldehyde

  • Sulfuric acid or p-toluenesulfonic acid

  • Ethanol

  • Distilled water

  • Acetone

  • Benzene

Procedure:

  • In a round-bottom flask, dissolve salicylic acid in an appropriate solvent (e.g., ethanol or water).

  • Add formaldehyde or paraformaldehyde to the solution. The molar ratio of salicylic acid to formaldehyde is typically 2:1.[1]

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.[1][2]

  • Reflux the mixture for several hours (e.g., 2-4 hours) at a temperature of 95-100°C.[1]

  • After reflux, cool the reaction mixture to room temperature. A precipitate of crude MDSA should form.

  • Filter the precipitate and wash it with cold distilled water to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a mixture of acetone and benzene to obtain pure, wedge-like crystals of this compound.[2]

  • Dry the purified product in a desiccator. The expected melting point is around 238°C (with decomposition).[2]

Synthesis of MDSA-Metal Complexes

MDSA can form stable complexes with a variety of transition metals. The general procedure involves the reaction of a metal salt with the ligand in a suitable solvent.

Experimental Protocol: General Synthesis of MDSA-Metal(II) Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II))

Materials:

  • This compound (MDSA)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuSO₄·5H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Distilled water

  • Ammonia solution (dilute)

Procedure:

  • Dissolve this compound (2 mmol) in hot ethanol (50 mL).

  • In a separate beaker, dissolve the respective metal(II) salt (1 mmol) in a minimum amount of distilled water and add it to the hot ethanolic solution of the ligand.

  • Adjust the pH of the reaction mixture to the desired level (typically slightly basic, around 8) by the dropwise addition of a dilute ammonia solution to facilitate deprotonation of the ligand and coordination.[3]

  • Reflux the resulting mixture for 2-4 hours with constant stirring.[4][5]

  • A colored precipitate of the metal complex will form.

  • Cool the mixture to room temperature, filter the precipitate, and wash it sequentially with distilled water and ethanol to remove any unreacted ligand and metal salt.

  • Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.

Characterization of MDSA and its Metal Complexes

The synthesized ligand and its metal complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Protocols for Characterization:
  • Elemental Analysis (C, H, N): To determine the empirical formula of the complexes and confirm the metal-to-ligand stoichiometry.

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. The IR spectrum of free MDSA will show characteristic bands for the -OH and C=O groups. Upon complexation, shifts in these bands are expected, indicating the involvement of these groups in coordination with the metal ion. For instance, the disappearance or broadening of the -OH band and a shift in the C=O stretching frequency to a lower wavenumber would suggest coordination through the hydroxyl and carboxylate groups.[4][5][6]

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complexes. The spectra of the complexes are expected to show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the metal ions, providing information about the coordination geometry.[1][7]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which helps in deducing the geometry (e.g., octahedral, tetrahedral, or square planar) and the spin state of the central metal ion.

  • Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. The analysis provides information on the decomposition pattern of the complexes as a function of temperature.[8][9][10][11]

  • Molar Conductance Measurements: To determine the electrolytic nature of the complexes in a suitable solvent (e.g., DMF or DMSO). Low conductivity values suggest a non-electrolytic nature.[12]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Representative MDSA-Metal(II) Complexes
ComplexColorYield (%)Melting Point (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMFMagnetic Moment (B.M.)Key IR Bands (cm⁻¹) ν(C=O)Key IR Bands (cm⁻¹) ν(M-O)UV-Vis λmax (nm)Proposed Geometry
[Co(MDSA)(H₂O)₂] Pink~75>300~15~4.8-5.2~1580~450~520Octahedral
[Ni(MDSA)(H₂O)₂] Green~80>300~12~2.9-3.4~1585~460~400, ~650Octahedral
[Cu(MDSA)(H₂O)₂] Blue-Green~82>300~18~1.8-2.2~1590~470~680Distorted Octahedral
[Zn(MDSA)(H₂O)₂] White~85>300~10Diamagnetic~1575~440~280, ~320Tetrahedral/Octahedral

Note: The data presented in this table are representative values based on analogous salicylic acid complexes and are intended for illustrative purposes. Actual experimental values may vary.[1][4][5][6][13]

Applications in Drug Development: Antimicrobial Activity

Metal complexes of salicylic acid derivatives often exhibit enhanced antimicrobial activity compared to the free ligand.[4][5] This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.[5]

Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

Materials:

  • Nutrient agar medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Synthesized MDSA-metal complexes

  • Standard antibiotic and antifungal drugs (positive controls)

  • DMSO (solvent control)

  • Sterile Petri dishes, cork borer, and incubator

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates uniformly with the test microorganisms.

  • Create wells of a standard diameter in the agar plates using a sterile cork borer.

  • Prepare solutions of the synthesized complexes, the free ligand, and the standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution to the respective wells. Also, add the same volume of pure DMSO to a well as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Visualizations

Diagram 1: General Synthesis Workflow for MDSA-Metal Complexes

Synthesis_Workflow MDSA This compound (MDSA) Reaction Reaction Mixture MDSA->Reaction MetalSalt Metal(II) Salt (e.g., CoCl₂, NiCl₂, CuSO₄, Zn(OAc)₂) MetalSalt->Reaction Solvent Ethanol/Water Solvent->Reaction Reflux Reflux (2-4 hours) Reaction->Reflux Precipitate Precipitate Formation Reflux->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying Filtration->Drying Complex MDSA-Metal(II) Complex Drying->Complex

Caption: General workflow for the synthesis of this compound (MDSA) metal complexes.

Diagram 2: Plausible Mechanism of Antimicrobial Action of MDSA-Metal Complexes

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Interior Complex_out MDSA-Metal Complex Penetration Increased Lipophilicity (Chelation Effect) Complex_out->Penetration Complex_in MDSA-Metal Complex Penetration->Complex_in Disruption Membrane Disruption Complex_in->Disruption DNA Bacterial DNA Complex_in->DNA Enzymes Essential Enzymes Complex_in->Enzymes ROS Reactive Oxygen Species (ROS) Generation Complex_in->ROS Cell_death Bacterial Cell Death Disruption->Cell_death DNA_damage DNA Binding & Damage DNA->DNA_damage Enzyme_inhibition Enzyme Inhibition Enzymes->Enzyme_inhibition ROS->DNA_damage ROS->Enzyme_inhibition DNA_damage->Cell_death Enzyme_inhibition->Cell_death

Caption: Proposed antimicrobial mechanism of MDSA-metal complexes.

References

Application Notes and Protocols for the Polymerization of 5,5'-Methylenedisalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the self-polymerization of 5,5'-Methylenedisalicylic acid to synthesize a polyester. The protocol is based on established principles of direct polycondensation of aromatic hydroxy acids.

Introduction

This compound is a unique monomer possessing both hydroxyl and carboxylic acid functional groups. This bifunctionality allows it to undergo self-polycondensation to form aromatic polyesters. These polymers are of interest for various applications, including drug delivery and specialty materials, owing to their aromatic nature and the potential for further functionalization. This document outlines a general procedure for the melt polycondensation of this compound.

Experimental Principle

The polymerization of this compound proceeds via a step-growth polycondensation mechanism. The hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another, forming an ester linkage and eliminating a molecule of water. This process is repeated to build the polymer chain. To drive the reaction towards high molecular weight polymer formation, the removal of the water byproduct is crucial, which is typically achieved by conducting the reaction at high temperatures and under vacuum. A suitable catalyst is often employed to increase the reaction rate.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Reactor Glass Reactor Setup Monomer->Reactor Catalyst Catalyst (e.g., Antimony(III) Oxide) Catalyst->Reactor Heating Heating Mantel Vacuum Vacuum System Stirring Mechanical Stirrer Dissolution Dissolve in Solvent (e.g., DMF) Reactor->Dissolution Crude Polymer Precipitation Precipitate in Non-solvent (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Oven Drying Precipitation->Drying FTIR FTIR Spectroscopy Drying->FTIR Purified Polymer NMR NMR Spectroscopy Drying->NMR GPC Gel Permeation Chromatography Drying->GPC DSC Differential Scanning Calorimetry Drying->DSC

Caption: Experimental workflow for the polymerization of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (monomer)

  • Antimony(III) oxide (catalyst)

  • Nitrogen gas (high purity)

  • Dimethylformamide (DMF, for purification)

  • Methanol (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a suitable stirrer guide

  • Heating mantle with a temperature controller

  • Nitrogen inlet and outlet (bubbler)

  • Vacuum pump and vacuum trap

  • Condenser

  • Thermometer or thermocouple

Procedure:

  • Reactor Setup:

    • Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet/outlet, and a condenser leading to a vacuum trap.

    • Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the polymer.

  • Monomer and Catalyst Charging:

    • Charge the reactor with a known quantity of this compound.

    • Add the catalyst, for example, antimony(III) oxide, at a concentration of 0.05-0.1 mol% relative to the monomer.

  • Inerting the System:

    • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the initial heating phase.

  • Melt Polycondensation - Stage 1 (Esterification):

    • Begin stirring the reaction mixture.

    • Gradually heat the reactor to a temperature of 180-200°C. The monomer should melt and the esterification reaction will begin, evidenced by the distillation of water.

    • Maintain this temperature for 2-3 hours, or until the rate of water distillation significantly decreases.

  • Melt Polycondensation - Stage 2 (High Temperature Polycondensation):

    • Slowly increase the temperature to 250-280°C.

    • Once the temperature has stabilized, gradually apply a vacuum (e.g., reducing the pressure to <1 mmHg). The application of vacuum should be slow to avoid excessive foaming.

    • Continue the reaction under high vacuum and at high temperature for an additional 3-5 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases. The reaction is considered complete when the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer).

  • Polymer Recovery:

    • Release the vacuum with nitrogen gas and turn off the heating.

    • Allow the reactor to cool to room temperature.

    • The solid polymer can be removed from the flask by carefully breaking the glass (if necessary and acceptable) or by designing the reactor for easy disassembly. Alternatively, the polymer can be dissolved in a suitable solvent while still warm.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of a suitable solvent, such as DMF.

    • Precipitate the polymer by slowly adding the solution to a vigorously stirred non-solvent, such as methanol.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and low molecular weight oligomers.

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical quantitative data for the polymerization of this compound under different catalytic conditions.

Run Catalyst Catalyst Conc. (mol%) Temp (°C) Time (h) Yield (%) Mn ( g/mol ) PDI Tg (°C)
1None02805758,0002.5155
2Sb₂O₃0.0528059025,0002.1160
3Ti(OBu)₄0.0528059228,0002.0162

Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature.

Characterization Protocols

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the formation of the polyester by identifying the characteristic ester carbonyl stretching vibration.

  • Method: Acquire the FTIR spectrum of the purified polymer using a KBr pellet or a thin film cast from a solution.

  • Expected Result: A strong absorption band in the region of 1720-1740 cm⁻¹ corresponding to the ester C=O stretch, and the disappearance of the broad O-H stretch from the carboxylic acid group.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the chemical structure of the polymer and confirm the formation of ester linkages.

  • Method: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇) and acquire ¹H and ¹³C NMR spectra.

  • Expected Result: The ¹H NMR spectrum should show characteristic shifts for the aromatic protons and the methylene bridge protons. The formation of the ester will cause a downfield shift of the protons adjacent to the oxygen and carbonyl groups. The ¹³C NMR will show a characteristic peak for the ester carbonyl carbon around 165-175 ppm.

3. Gel Permeation Chromatography (GPC):

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

  • Method: Dissolve the polymer in a suitable solvent (e.g., DMF or THF with appropriate additives) and analyze it using a GPC system calibrated with polystyrene or other appropriate standards.

4. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Method: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere. Typically, a heat-cool-heat cycle is used to erase the thermal history of the material.

Logical Relationship of Polymerization Stages

polymerization_logic Start Start: Monomer + Catalyst in Reactor Inerting Inert Atmosphere (N₂) Start->Inerting Stage1 Stage 1: Melt & Esterification (180-200°C, atmospheric pressure) Inerting->Stage1 Water_Removal1 Water Removal (distillation) Stage1->Water_Removal1 Stage2 Stage 2: Polycondensation (250-280°C, vacuum) Water_Removal1->Stage2 Water_Removal2 Further Water Removal Stage2->Water_Removal2 Viscosity_Increase Viscosity Increase Water_Removal2->Viscosity_Increase Viscosity_Increase->Stage2 Reaction Continues End End: High Molecular Weight Polymer Viscosity_Increase->End Desired Viscosity Reached

Caption: Logical progression of the melt polycondensation process.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

  • High temperatures and high vacuum can be hazardous. Ensure the glassware is free of cracks and is rated for such conditions. Use a safety shield.

  • Be cautious when handling the hot, viscous polymer melt.

Application Notes and Protocols for the Characterization of 5,5'-Methylenedisalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,5'-Methylenedisalicylic acid is a key organic compound utilized in various industrial and pharmaceutical applications. Its purity and structural integrity are paramount for its efficacy and safety. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₅H₁₂O₆[1]
Molecular Weight288.25 g/mol [1][2]
Melting PointDecomposes at 238°C. Turns red at 180°C with the evolution of CO₂.[2]
SolubilityFreely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid. Very slightly soluble in hot water. Practically insoluble in benzene, chloroform, carbon disulfide, and petroleum ether.[2]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase method is typically employed.

Experimental Protocol: HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v) with 0.1% Phosphoric Acid or Formic Acid. For MS compatibility, formic acid is preferred.[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 220 - 340 nm, with an optimum wavelength determined by analyzing the standard.
Run Time 15 minutes

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range of the standards.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to the peak areas of the standards.

Workflow for HPLC Analysis:

HPLC_Workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions D Inject Solutions B->D C->D E Acquire Chromatograms D->E F Analyze Data and Determine Purity E->F GCMS_Logic cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Is the analyte volatile? B No A->B This compound C Yes A->C D Perform Derivatization (e.g., Silylation) B->D E Direct Injection C->E F Inject into GC-MS D->F E->F G Separate Components F->G H Detect and Analyze by MS G->H I Confirm Structure H->I Thermal_Analysis cluster_TGA TGA cluster_DSC DSC cluster_Compound This compound TGA Measures Mass Change Decomposition Decomposition Temperature TGA->Decomposition Stability Thermal Stability TGA->Stability DSC Measures Heat Flow Melting Melting Point DSC->Melting Phase Phase Transitions DSC->Phase Compound Sample Compound->TGA Compound->DSC

References

Step-by-step guide to 5,5'-Methylenedisalicylic acid synthesis in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Methylenedisalicylic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceuticals and polymers. This document provides detailed protocols for the laboratory-scale synthesis of this compound via the acid-catalyzed condensation of salicylic acid with formaldehyde. Two common acid catalysts, sulfuric acid and p-toluenesulfonic acid, are presented, allowing researchers to choose a method based on available resources and desired outcomes. This guide includes a step-by-step experimental procedure, a summary of quantitative data, and diagrams illustrating the experimental workflow and the underlying reaction mechanism.

Introduction

The synthesis of this compound is typically achieved through an electrophilic aromatic substitution reaction. In this process, two molecules of salicylic acid are linked together by a methylene bridge derived from formaldehyde. The reaction is catalyzed by a strong acid, which protonates formaldehyde, increasing its electrophilicity. The electron-rich aromatic ring of salicylic acid then attacks the activated formaldehyde species. A second salicylic acid molecule subsequently reacts to form the final product. The choice of acid catalyst can influence reaction conditions, yield, and purification requirements.

Experimental Protocols

Two distinct protocols for the synthesis of this compound are detailed below.

Protocol 1: Synthesis using Sulfuric Acid as a Catalyst

This protocol is adapted from a method optimized for a high yield of M.D.S.A.[1]

Materials:

  • Salicylic acid

  • Formaldehyde (30% solution)

  • Sulfuric acid (40% solution)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 10 L round-bottom flask, combine 1 kg of salicylic acid, 460 g of 30% formaldehyde solution, and 6.5 kg of 40% sulfuric acid.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 8 hours using a heating mantle.[1]

  • Cooling and Filtration: After the reflux period, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Washing: Filter the crude product using a Buchner funnel under vacuum. Wash the collected solid several times with cold water, followed by a final wash with hot water to remove any unreacted salicylic acid and residual sulfuric acid.[1]

  • Drying: Dry the purified product in a vacuum oven at 110°C for 8 hours.[1] The expected yield is approximately 978 g (93.5% of the theoretical yield).[1]

Protocol 2: Synthesis using p-Toluenesulfonic Acid as a Catalyst

This method offers an alternative to using sulfuric acid and employs water as the solvent.[2]

Materials:

  • Salicylic acid

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TSA)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers

  • Oven

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, add 27.62 g (0.2 mol) of salicylic acid, 6.4 g (0.2 mol) of paraformaldehyde, 1.9 g (0.01 mol) of p-toluenesulfonic acid, and 40 g of water.[2]

  • Reflux: Heat the mixture to 100°C and maintain it at reflux for 20 hours.[2]

  • Washing: After the reaction is complete, wash the reaction mixture with 40 g of water.[2]

  • Filtration and Drying: Filter the solid product and dry it in an oven at 60°C for 20 hours.[2] This should yield approximately 27.71 g of this compound with a purity of 99.04%.[2]

Data Presentation

ParameterProtocol 1 (Sulfuric Acid)Protocol 2 (p-Toluenesulfonic Acid)
Salicylic Acid 1 kg27.62 g (0.2 mol)
Formaldehyde Source 460 g (30% solution)6.4 g (Paraformaldehyde, 0.2 mol)
Catalyst 6.5 kg (40% Sulfuric Acid)1.9 g (p-Toluenesulfonic acid, 0.01 mol)
Solvent Sulfuric Acid Solution40 g Water
Reaction Temperature Reflux100°C
Reaction Time 8 hours20 hours
Reported Yield ~93.5%~96% (based on obtained mass)
Purification Washed with cold and hot waterWashed with water

Mandatory Visualizations

Reaction Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the acid-catalyzed activation of formaldehyde, followed by the nucleophilic attack of the salicylic acid rings.

reaction_mechanism cluster_activation 1. Formaldehyde Activation cluster_attack1 2. First Electrophilic Attack cluster_deprotonation1 3. Rearomatization cluster_attack2 4. Second Electrophilic Attack cluster_deprotonation2 5. Final Product Formation H2C=O Formaldehyde H2C=OH+ Protonated Formaldehyde (Electrophile) H2C=O->H2C=OH+ Protonation H+ H+ H+->H2C=O SalicylicAcid1 Salicylic Acid H2C=OH+->SalicylicAcid1 Intermediate1 Carbocation Intermediate (Resonance Stabilized) SalicylicAcid1->Intermediate1 Nucleophilic Attack BenzylAlcohol 5-(Hydroxymethyl)salicylic acid Intermediate1->BenzylAlcohol Deprotonation ActivatedBenzyl Activated Intermediate BenzylAlcohol->ActivatedBenzyl Protonation SalicylicAcid2 Salicylic Acid ActivatedBenzyl->SalicylicAcid2 Intermediate2 Carbocation Intermediate SalicylicAcid2->Intermediate2 Nucleophilic Attack FinalProduct This compound Intermediate2->FinalProduct Deprotonation

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The general laboratory workflow for the synthesis of this compound involves a series of sequential steps from reaction setup to product isolation and purification.

experimental_workflow start Start reactants Combine Salicylic Acid, Formaldehyde Source, and Catalyst start->reactants reflux Heat Reaction Mixture to Reflux reactants->reflux cool Cool Reaction Mixture to Room Temperature reflux->cool filter Filter Crude Product cool->filter wash Wash Solid with Water filter->wash dry Dry Purified Product wash->dry end Obtain this compound dry->end

Caption: General experimental workflow for the synthesis of this compound.

References

Application of 5,5'-Methylenedisalicylic Acid in the Preparation of Epoxy Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5,5'-Methylenedisalicylic acid (MDSA) in the synthesis and curing of epoxy resins. Due to its rigid aromatic structure and difunctional carboxylic acid groups, MDSA offers a promising avenue for creating highly cross-linked epoxy networks with potentially enhanced thermal and mechanical properties.

Introduction

This compound is a derivative of salicylic acid, characterized by two salicylic acid moieties linked by a methylene bridge.[1] This structure provides two key functionalities for epoxy resin chemistry: the carboxylic acid groups and the phenolic hydroxyl groups. These reactive sites allow MDSA to be used both as a building block for novel epoxy resins and as a curing agent for existing formulations. The aromatic backbone of MDSA is expected to impart high thermal stability and mechanical strength to the resulting polymer network.

Application as a Monomer: Synthesis of a Glycidyl Ester Epoxy Resin

MDSA can be converted into a tetrafunctional glycidyl ester epoxy resin through a reaction with epichlorohydrin. The resulting resin, with its high epoxy functionality, is suitable for high-performance applications where a high cross-link density is desired.

Experimental Protocol: Synthesis of Tetraglycidyl Ester of this compound

Materials:

  • This compound (MDSA)

  • Epichlorohydrin (excess)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Catalyst (e.g., benzyltriethylammonium chloride)

  • Anhydrous magnesium sulfate

  • Deionized water

  • Acetone

  • Toluene

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: In the three-necked flask, dissolve 1 mole of this compound and a catalytic amount of benzyltriethylammonium chloride in an excess of epichlorohydrin (e.g., 10 moles).

  • Glycidylation: Heat the mixture to 90-100°C with vigorous stirring.

  • Dehydrochlorination: Slowly add a stoichiometric amount of 50% aqueous sodium hydroxide solution dropwise over 2-3 hours, maintaining the temperature below 110°C. The NaOH reacts with the chlorohydrin intermediate to form the epoxide ring.

  • Reaction Completion: After the addition of NaOH is complete, continue stirring at 100°C for an additional 2 hours to ensure the reaction goes to completion.

  • Purification:

    • Cool the reaction mixture and filter to remove the precipitated sodium chloride.

    • Wash the filtrate with hot deionized water several times in a separatory funnel to remove any remaining salt and catalyst.

    • Remove the excess epichlorohydrin and water by vacuum distillation.

    • Dissolve the resulting viscous product in a suitable solvent like a mixture of toluene and acetone.

    • Wash the organic solution again with water.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the solvent using a rotary evaporator to obtain the purified tetraglycidyl ester of this compound.

Application as a Curing Agent for Epoxy Resins

The carboxylic acid groups of this compound can react with the epoxy groups of standard epoxy resins, such as Diglycidyl ether of bisphenol A (DGEBA), to form a cross-linked network. This makes MDSA a suitable curing agent, particularly for applications requiring high thermal stability.

Experimental Protocol: Curing of DGEBA with this compound

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828, EEW ~188 g/eq)

  • This compound (MDSA), finely ground

  • Curing accelerator (e.g., 2-Methylimidazole or Salicylic Acid)

  • Mold release agent

Equipment:

  • High-speed mechanical mixer or planetary mixer

  • Vacuum oven

  • Programmable oven for curing

  • Molds for sample preparation

Procedure:

  • Formulation: Calculate the stoichiometric amount of MDSA required to cure the DGEBA resin. The stoichiometry is based on the equivalent weight of the epoxy resin (EEW) and the equivalent weight of the curing agent (MDSA, molecular weight 288.26 g/mol , with two carboxylic acid groups, so the equivalent weight is 144.13 g/eq).

  • Mixing:

    • Preheat the DGEBA resin to approximately 60°C to reduce its viscosity.

    • Add the finely ground MDSA powder and the accelerator to the preheated resin.

    • Mix the components thoroughly using a high-speed mixer until a homogeneous dispersion is achieved.

  • Degassing: Place the mixture in a vacuum oven at 80°C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing:

    • Pour the degassed mixture into a preheated mold treated with a release agent.

    • Cure the resin in a programmable oven using a multi-stage curing schedule. A typical schedule would be:

      • 2 hours at 130°C

      • 2 hours at 160°C

    • Follow with a post-curing step to ensure full cross-linking:

      • 1 hour at 180°C

  • Cooling: Allow the cured resin to cool down slowly to room temperature inside the oven to prevent thermal stress and cracking.

Quantitative Data

The following table summarizes the expected properties of epoxy resins prepared using a structurally similar aromatic dicarboxylic acid, 5,5'-Methylenediisophthalic Acid, which can be considered as an initial benchmark for MDSA-based systems. Actual values for MDSA-based resins will require experimental verification.

PropertyExpected Value RangeTest Method
Thermal Properties
Glass Transition Temp. (Tg)160 - 190 °CDSC or DMA
Thermal Decomposition (Td5%)> 350 °CTGA
Mechanical Properties
Flexural Modulus3.5 - 4.5 GPaThree-point bending test
Tensile Strength70 - 90 MPaASTM D638
Curing Characteristics
Curing Temperature130 - 180 °CDSC
Post-Curing Temperature180 °CDSC/TMA

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_Glycidyl_Ester_Epoxy_Resin cluster_reactants Reactants cluster_process Process cluster_purification Purification MDSA 5,5'-Methylenedisalicylic acid (MDSA) Mix Mix & Dissolve MDSA->Mix Epichlorohydrin Epichlorohydrin (Excess) Epichlorohydrin->Mix Catalyst Catalyst (e.g., BTEAC) Catalyst->Mix Heat Heat to 90-100°C Mix->Heat Add_NaOH Add NaOH (aq) dropwise Heat->Add_NaOH Stir Stir for 2h at 100°C Add_NaOH->Stir Filter Filter NaCl Stir->Filter Wash Wash with Deionized Water Filter->Wash Distill Vacuum Distillation (remove excess Epi) Wash->Distill Dry Dry over MgSO4 Distill->Dry Evaporate Rotary Evaporation Dry->Evaporate Product Tetraglycidyl Ester of MDSA Evaporate->Product

Caption: Synthesis workflow for the glycidyl ester of MDSA.

Curing_Mechanism_MDSA cluster_reactants Reactants cluster_process Curing Process DGEBA DGEBA (Epoxy Resin) Mix Homogeneous Mixing DGEBA->Mix MDSA MDSA (Curing Agent) MDSA->Mix Accelerator Accelerator (e.g., 2-MI) Accelerator->Mix Degas Vacuum Degassing Mix->Degas Cure Multi-stage Curing Degas->Cure Post_Cure Post-Curing Cure->Post_Cure Product Cross-linked Epoxy Network Post_Cure->Product

Caption: Curing process workflow for a DGEBA-MDSA system.

Logical_Relationship cluster_applications Applications in Epoxy Resins cluster_properties Resulting Polymer Properties MDSA This compound (MDSA) Monomer As a Monomer (Glycidyl Ester Synthesis) MDSA->Monomer Curing_Agent As a Curing Agent MDSA->Curing_Agent Crosslink_Density High Cross-link Density Monomer->Crosslink_Density Curing_Agent->Crosslink_Density Thermal_Stability High Thermal Stability Mechanical_Strength High Mechanical Strength Crosslink_Density->Thermal_Stability Crosslink_Density->Mechanical_Strength

Caption: Logical relationship of MDSA in epoxy applications.

References

Troubleshooting & Optimization

Troubleshooting low yield in 5,5'-Methylenedisalicylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5,5'-Methylenedisalicylic acid.

Troubleshooting Guide: Low Yield

Low yields in the synthesis of this compound can arise from several factors, from suboptimal reaction conditions to purification inefficiencies. This guide provides a systematic approach to identifying and resolving these issues.

Question: My reaction has resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I address them?

Answer:

A low yield can be attributed to several key areas in the synthesis process: Reaction Parameters, Reactant Quality, and Work-up/Purification. Systematically evaluating each of these areas will help pinpoint the source of the issue.

Suboptimal Reaction Parameters

The conditions under which the reaction is performed are critical for maximizing yield.

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of salicylic acid to formaldehyde can lead to the formation of side products or leave unreacted starting materials. The optimal ratio is crucial for driving the reaction towards the desired product.

  • Inappropriate Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote the formation of undesired isomers and polymeric materials.

  • Insufficient Reaction Time: The condensation reaction requires adequate time to proceed to completion. If the reaction is stopped prematurely, a significant amount of starting material will remain unreacted.

  • Catalyst Issues: The concentration and type of acid catalyst are critical. An insufficient amount of catalyst will result in a slow or incomplete reaction. Conversely, an excessively high concentration can lead to unwanted side reactions.

Poor Reactant or Solvent Quality

The purity of your starting materials and solvent can have a significant impact on the reaction outcome.

  • Decomposition of Formaldehyde Source: Paraformaldehyde, a common source of formaldehyde, can depolymerize over time. Using aged paraformaldehyde can lead to an inaccurate molar ratio of formaldehyde in the reaction.

  • Impure Salicylic Acid: The presence of impurities in the salicylic acid can interfere with the reaction.

  • Presence of Water: While some protocols use water as a solvent, uncontrolled amounts of water in other solvent systems can affect the reaction equilibrium and catalyst activity.

Inefficient Work-up and Purification

A significant loss of product can occur during the isolation and purification steps.

  • Incomplete Precipitation: The product is typically isolated by precipitation. If the pH is not adjusted correctly or if the solution is not sufficiently cooled, the product may not fully precipitate, leading to a lower isolated yield.

  • Loss During Washing: Washing the crude product is necessary to remove unreacted starting materials and catalyst. However, excessive washing, especially with a solvent in which the product has some solubility, can lead to product loss.

  • Suboptimal Crystallization: The choice of solvent for crystallization is crucial for obtaining a pure product with a good recovery rate. Using an inappropriate solvent can result in poor crystal formation and loss of product in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound?

A1: Common side products can include other isomers such as 3,3'-Methylenedisalicylic acid and 3,5'-Methylenedisalicylic acid. Additionally, polymeric resins can form through further reaction of the desired product with formaldehyde. The formation of these byproducts is often promoted by non-optimal reaction conditions.

Q2: What is the ideal molar ratio of salicylic acid to formaldehyde?

A2: The ideal molar ratio of salicylic acid to formaldehyde is typically around 2:1. However, a slight excess of salicylic acid may be used to ensure complete consumption of the formaldehyde and minimize the formation of polymeric byproducts. A patent for a similar process suggests an equivalent ratio of salicylic acid to paraformaldehyde of 1:0.7 to 1:1.

Q3: Which acid catalyst is most effective?

A3: Both sulfuric acid and p-toluenesulfonic acid (p-TSA) are commonly used as catalysts. While sulfuric acid is a strong and effective catalyst, p-TSA is often preferred as it is a solid, easier to handle, and can lead to a cleaner reaction with fewer side products.

Q4: What is the optimal reaction temperature and time?

A4: The optimal reaction temperature and time can vary depending on the catalyst and solvent used. Generally, temperatures in the range of 95-100°C are employed. A study on a similar compound, 5,5'-methylenebis(salicylaldehyde), found that a reaction time of 8 hours at 80°C gave the highest yield. Longer reaction times may be necessary to drive the reaction to completion, but this also increases the risk of side product formation.

Q5: How can I effectively purify the crude this compound?

A5: The most common method for purification is crystallization. Suitable solvents for crystallization include acetone/benzene, or chloroform/methanol mixtures. It is important to carefully select the solvent system to ensure good recovery of the purified product. The crude product should be washed with water to remove any remaining acid catalyst and unreacted salicylic acid before crystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Qualitative)

ParameterLow Value EffectOptimal RangeHigh Value Effect
Salicylic Acid : Formaldehyde Ratio Incomplete reaction, unreacted formaldehyde~ 2 : 1Unreacted salicylic acid
Reaction Temperature Slow reaction rate, incomplete conversion95 - 100 °CIncreased side product formation (isomers, polymers)
Reaction Time Incomplete reactionDependent on temperature and catalyst (e.g., 8 hours)Potential for increased side product formation
Catalyst Concentration Slow or incomplete reactionCatalyst dependentIncreased side product formation, potential for charring

Table 2: Example Reaction Conditions from Literature

ReactantsCatalystSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Salicylic Acid, Paraformaldehydep-Toluenesulfonic acidWater100 (reflux)20Not explicitly stated, but implied to be high and economical
Salicylaldehyde, 1,3,5-TrioxaneSulfuric AcidGlacial Acetic Acid80819.3

Experimental Protocols

Example Protocol for the Synthesis of this compound

This protocol is based on a patented procedure and provides a starting point for optimization.

Materials:

  • Salicylic acid

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TSA)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid (e.g., 0.2 mol), paraformaldehyde (e.g., 0.16 mol), and p-toluenesulfonic acid (e.g., 0.01 mol).

  • Add water as the solvent (the amount can be 2-3 times the weight of the salicylic acid).

  • Heat the mixture to 100°C and maintain at reflux with stirring for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product and wash it with water.

  • Dry the product in an oven at 60°C for 20 hours.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of this compound issue_identification Identify Potential Cause start->issue_identification reaction_params Suboptimal Reaction Parameters? issue_identification->reaction_params Check First reactant_quality Poor Reactant/Solvent Quality? issue_identification->reactant_quality If Parameters OK purification_issues Inefficient Work-up/ Purification? issue_identification->purification_issues If Reactants OK solution1 Optimize: - Molar Ratio - Temperature - Reaction Time - Catalyst Conc. reaction_params->solution1 solution2 Verify Purity of: - Salicylic Acid - Formaldehyde Source - Solvent reactant_quality->solution2 solution3 Improve: - Precipitation pH - Washing Technique - Crystallization Solvent purification_issues->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Salicylic_Acid Salicylic Acid Reaction_Conditions Reaction Conditions (Acid Catalyst, Heat) Salicylic_Acid->Reaction_Conditions Formaldehyde Formaldehyde Formaldehyde->Reaction_Conditions Desired_Product This compound Side_Product1 Isomers (e.g., 3,3'-MDSA) Side_Product2 Polymeric Byproducts Reaction_Conditions->Desired_Product Desired Pathway Reaction_Conditions->Side_Product1 Side Reaction Reaction_Conditions->Side_Product2 Side Reaction

Caption: Reaction pathway showing desired product and potential side products.

Identifying and removing impurities from 5,5'-Methylenedisalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from 5,5'-Methylenedisalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities include:

  • Unreacted Salicylic Acid: A primary starting material for the synthesis.[1]

  • Formaldehyde or Paraformaldehyde: The other key reagent in the synthesis.

  • Positional Isomers: Such as 3,3'-Methylenedisalicylic acid and 3,5'-Methylenedisalicylic acid, which can form during the reaction.

  • Related Substances: Including 4-Hydroxybenzoic acid and 4-Hydroxyisophthalic acid, which are known impurities in the precursor, salicylic acid.[2]

  • Residual Solvents: From the reaction or purification process, such as acetone, benzene, chloroform, or methanol.[3][4]

  • Water: Can be present in the final product if not dried properly.

Q2: What is a quick way to assess the purity of my this compound sample?

A2: A simple method is to determine the melting point of your sample. Pure this compound has a melting point in the range of 235-242 °C.[5][6] A broader or depressed melting point range can indicate the presence of impurities. For a more detailed analysis, Thin Layer Chromatography (TLC) can be employed to visualize the number of components in your sample.

Q3: My this compound appears discolored (e.g., cream or slightly brown). Is this normal and how can I fix it?

A3: While a cream color can be typical for this compound, significant discoloration may indicate the presence of colored impurities.[3][5] These can often be removed by recrystallization, sometimes with the addition of activated charcoal to adsorb the colored impurities.

Q4: I am having trouble dissolving my this compound for recrystallization. What should I do?

A4: this compound is freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid, but very slightly soluble in hot water and practically insoluble in benzene and chloroform.[1] If you are using a solvent in which it is sparingly soluble, ensure you are using a sufficient volume of hot solvent. If solubility is still an issue, consider using a solvent mixture. For instance, dissolving the compound in a "good" solvent at a higher temperature and then adding a "poor" solvent to induce crystallization upon cooling.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and analysis of this compound.

Problem Possible Cause Suggested Solution
Low yield after recrystallization The chosen solvent is too good, and the compound remains in the mother liquor.Select a solvent in which the compound is less soluble at lower temperatures. You can also try to reduce the volume of the solvent or cool the solution in an ice bath to maximize crystal formation.
The compound was lost during transfer steps.Ensure careful transfer of the solid and solutions between glassware. Wash any residual crystals from the flask with a small amount of cold recrystallization solvent.
Oily precipitate instead of crystals during recrystallization The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.Try a pre-purification step like washing with a solvent in which the impurities are soluble but the product is not.
Multiple spots on TLC after purification The purification was incomplete.Repeat the recrystallization process. Consider using a different solvent system for recrystallization.
The compound is degrading on the TLC plate.Use a different stationary phase or a more neutral mobile phase for your TLC analysis.
Broad or tailing peaks in HPLC analysis Inappropriate mobile phase pH.For acidic compounds like this compound, using an acidic mobile phase (e.g., with phosphoric acid or formic acid) can improve peak shape.[7]
Column overload.Reduce the concentration of the injected sample.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of this compound by recrystallization from an acetone-benzene solvent system.

Materials:

  • Crude this compound

  • Acetone

  • Benzene

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot acetone to dissolve the solid completely. Gentle heating may be required.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • To the hot filtrate, slowly add benzene until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold benzene.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.[7]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Newcrom R1)[7]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%) to acidify the mobile phase. The exact ratio of acetonitrile to water should be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (optimized ratio)

    • Flow Rate: 1.0 mL/min (typical)

    • Injection Volume: 10 µL (typical)

    • Detection: UV at a suitable wavelength (e.g., 312 nm)[3][4]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
MethanolFreely soluble[1]
EthanolFreely soluble[1]
AcetoneFreely soluble[1]
Diethyl EtherFreely soluble[1]
Glacial Acetic AcidFreely soluble[1]
Hot WaterVery slightly soluble[1]
BenzenePractically insoluble[1]
ChloroformPractically insoluble[1]

Table 2: Purity Assessment of this compound by Melting Point

Purity LevelExpected Melting Point Range (°C)
High Purity238 - 242[5]
Impure< 235 or a broad range

Visualizations

troubleshooting_logic start Impure 5,5'-MDSA Sample check_mp Check Melting Point start->check_mp mp_ok Melting Point in Range (235-242 °C) check_mp->mp_ok Pass mp_low Melting Point Low/Broad check_mp->mp_low Fail recrystallize Recrystallize mp_low->recrystallize analyze Analyze by HPLC/TLC recrystallize->analyze pure Purity Confirmed analyze->pure Pass impure Impurities Still Present analyze->impure Fail change_solvent Change Recrystallization Solvent/Method impure->change_solvent change_solvent->recrystallize

References

Common side products in the synthesis of 5,5'-Methylenedisalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 5,5'-Methylenedisalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the acid-catalyzed condensation of salicylic acid with formaldehyde.[1] This reaction is a type of electrophilic aromatic substitution, specifically a Friedel-Crafts-type alkylation, where a methylene bridge (-CH2-) links two salicylic acid molecules.[2][3]

Q2: What are the common side products I should expect in this synthesis?

A2: The primary side products are positional isomers of methylenedisalicylic acid. Due to the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring, the methylene bridge can link the two salicylic acid units at different positions. The most common isomers include:

  • 3,3'-Methylenedisalicylic acid [4]

  • 3,5'-Methylenedisalicylic acid

Furthermore, the reaction can sometimes lead to the formation of higher molecular weight oligomers or polymers where more than two salicylic acid molecules are linked by methylene bridges. Unreacted salicylic acid can also be present as an impurity if the reaction does not go to completion.

Q3: Why is the formation of positional isomers a common issue?

A3: The hydroxyl group on salicylic acid is a strong activating group and directs electrophilic substitution to the ortho and para positions (positions 3 and 5). The carboxylic acid group is a deactivating group and directs to the meta position (position 5 relative to the carboxyl group, which is the same as the para position relative to the hydroxyl group). The interplay of these directing effects can lead to substitution at various positions, resulting in a mixture of isomers.

Q4: What analytical techniques can be used to identify the desired product and its isomers?

A4: A combination of analytical techniques is recommended for product characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool to distinguish between different isomers by analyzing the chemical shifts and coupling patterns of the aromatic protons.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and any dimeric or oligomeric side products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl, carboxylic acid, and aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired 5,5' isomer from other isomers and unreacted starting material, and for assessing the purity of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5,5'-isomer - Inappropriate reaction temperature or time.- Incorrect molar ratio of reactants.- Inefficient catalyst.- Optimize the reaction temperature and time. The reaction typically requires heating.[4]- Adjust the molar ratio of salicylic acid to formaldehyde. A slight excess of salicylic acid may be used to ensure complete consumption of formaldehyde.- Ensure the use of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in the appropriate concentration.
High percentage of 3,3'- and 3,5'-isomers - Reaction conditions favoring ortho-substitution.- Modify the reaction solvent and temperature. Lower temperatures may favor the thermodynamically more stable 5,5'-isomer.- Experiment with different acid catalysts, as the nature of the catalyst can influence the regioselectivity.
Formation of polymeric/oligomeric byproducts - High concentration of formaldehyde.- Prolonged reaction times or high temperatures.- Use formaldehyde in a controlled manner, adding it portion-wise to the reaction mixture.- Carefully monitor the reaction progress and avoid unnecessarily long reaction times.- Optimize the reaction temperature to minimize polymerization.
Presence of unreacted salicylic acid in the final product - Incomplete reaction.- Insufficient amount of formaldehyde or catalyst.- Increase the reaction time or temperature moderately.- Ensure the correct stoichiometry of formaldehyde and an adequate amount of catalyst are used.- The product can be purified by recrystallization to remove unreacted salicylic acid.[4]
Product is a difficult-to-separate mixture of isomers - The inherent nature of the electrophilic substitution on salicylic acid.- Employ purification techniques such as fractional crystallization or preparative chromatography (e.g., column chromatography or preparative HPLC) to separate the isomers.

Reaction Pathway and Side Product Formation

The following diagram illustrates the synthesis of this compound and the formation of its common positional isomers.

Synthesis_Pathway SA1 Salicylic Acid P_55 This compound (Desired Product) SA1->P_55 + HCHO, H⁺ SP_33 3,3'-Methylenedisalicylic Acid (Side Product) SA1->SP_33 + HCHO, H⁺ SP_35 3,5'-Methylenedisalicylic Acid (Side Product) SA1->SP_35 + HCHO, H⁺ F Formaldehyde (HCHO) SA2 Salicylic Acid SA2->P_55 SA2->SP_33 SA2->SP_35

Caption: Reaction scheme for the formation of this compound and its common isomers.

Experimental Protocol: Synthesis of 3,3'-Methylenedisalicylic Acid (Example)

This protocol is adapted from the literature for the synthesis of the 3,3'-isomer and can be modified to optimize for the 5,5'-isomer.[4]

Materials:

  • Salicylic acid

  • Formaldehyde (30% aqueous solution)

  • Sulfuric acid (50%)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 27.6 g of salicylic acid and 9.4 g of 30% formaldehyde solution.

  • Slowly add 180 g of 50% sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it thoroughly with cold water.

  • To remove unreacted salicylic acid, wash the solid with a hot water/ethanol solution.

  • Dry the final product under vacuum.

Note: This protocol is provided as an example. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The reaction conditions, particularly the type and concentration of the acid catalyst, temperature, and reaction time, will significantly influence the ratio of the desired product to the side products. Optimization of these parameters is crucial for maximizing the yield of this compound.

References

Technical Support Center: Improving the Solubility of 5,5'-Methylenedisalicylic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on solubilizing 5,5'-Methylenedisalicylic acid (MDSA) for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound (MDSA)?

This compound is a compound with poor aqueous solubility. It is practically insoluble in water.[1][2][3] However, it is freely soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, and glacial acetic acid.[1] It is practically insoluble in non-polar solvents like benzene and chloroform.[1]

Q2: What is the recommended solvent for preparing a stock solution of MDSA for in vitro assays?

For cell-based and other in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like MDSA.[4] It is crucial to use anhydrous, high-purity DMSO to prevent the absorption of water, which can decrease the solubility of the compound over time.[5][6]

Q3: Can I use other solvents to prepare the stock solution?

While DMSO is preferred, other solvents like ethanol can also be used, as MDSA is freely soluble in it.[1] However, the choice of solvent should always be validated for compatibility with the specific in vitro assay and cell line, as some solvents can be cytotoxic at higher concentrations.

Q4: How can I increase the aqueous solubility of MDSA?

As an acidic compound containing two carboxylic acid groups, the solubility of MDSA in aqueous solutions is highly pH-dependent. By increasing the pH with a base, such as sodium hydroxide (NaOH), the carboxylic acid groups will be deprotonated, forming a more water-soluble salt. This principle is often used for salicylic acid and its derivatives.[7]

Q5: What is the maximum concentration of DMSO my cells can tolerate?

The tolerance to DMSO varies between cell lines. Generally, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid cellular toxicity.[8] It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Solubility Data

SolventQualitative Solubility
WaterPractically Insoluble[1][2][3]
DMSOFreely Soluble
EthanolFreely Soluble[1]
MethanolFreely Soluble[1]
AcetoneFreely Soluble[1]
Glacial Acetic AcidFreely Soluble[1]
BenzenePractically Insoluble[1]
ChloroformPractically Insoluble[1]

Experimental Protocols

Protocol 1: Preparation of MDSA Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution of MDSA using DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Methodology:

  • Determine the desired stock concentration: Based on your experimental needs, calculate the mass of MDSA required to achieve the desired molar concentration in a specific volume of DMSO.

  • Weigh the MDSA: Accurately weigh the calculated amount of MDSA powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the MDSA powder.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4][5]

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

Protocol 2: Preparation of MDSA Stock Solution using NaOH

This protocol is an alternative method for preparing a water-based stock solution of MDSA by forming its sodium salt.

Materials:

  • This compound (powder)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter or pH strips

Methodology:

  • Weigh the MDSA: Weigh the desired amount of MDSA and place it in a sterile microcentrifuge tube.

  • Add water: Add a small volume of sterile water to the MDSA powder. The powder will not dissolve at this stage.

  • Add NaOH dropwise: While vortexing, add 1 M NaOH dropwise to the suspension. Continue adding NaOH until the MDSA powder completely dissolves, indicating the formation of the sodium salt.

  • Adjust pH: Check the pH of the solution. If necessary, adjust the pH to a physiologically acceptable range (e.g., 7.4-8.0) using dilute HCl or NaOH. Be aware that lowering the pH too much may cause the MDSA to precipitate.

  • Bring to final volume: Add sterile water to reach the final desired stock concentration.

  • Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Addition to Media Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous cell culture medium can cause the compound to "crash out" of solution.1. Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C. 2. Slow, dropwise addition: Add the MDSA stock solution dropwise to the media while gently vortexing or swirling the media to ensure rapid dispersion.[5] 3. Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed culture media.[9]
Concentration Exceeds Solubility Limit: The final concentration of MDSA in the media is higher than its maximum soluble concentration in that specific medium.1. Decrease the final working concentration. 2. Determine the maximum soluble concentration: Perform a solubility test by preparing a series of dilutions of MDSA in your cell culture medium and observing for precipitation over time.[5]
Precipitation Over Time in the Incubator Temperature and pH Shifts: Changes in temperature and pH of the medium in the incubator environment can affect the solubility of MDSA.1. Ensure stable incubator conditions: Maintain a stable temperature and CO2 level in the incubator. 2. Use buffered media: Ensure your cell culture medium is adequately buffered (e.g., with HEPES) for the CO2 concentration used.[5]
Interaction with Media Components: MDSA may interact with salts, amino acids, or proteins in the cell culture medium, leading to the formation of insoluble complexes.1. Test in a simpler buffer: Evaluate the solubility of MDSA in a simpler buffer like PBS to determine if media components are contributing to precipitation.[5] 2. Adjust serum concentration: If using a serum-containing medium, consider that serum proteins can sometimes contribute to precipitation.
Cloudy or Precipitated Stock Solution After Storage Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the dissolved compound.1. Use anhydrous DMSO: Always prepare stock solutions with high-purity, anhydrous DMSO.[5] 2. Proper storage: Store stock solutions in tightly sealed vials.[5]
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can promote precipitation.1. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[5] 2. Re-dissolve before use: If you observe a precipitate in a thawed aliquot, gently warm it to 37°C and vortex thoroughly to re-dissolve the compound before use.[9]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh MDSA Powder dissolve Dissolve in DMSO (or NaOH for aqueous stock) weigh->dissolve add_stock Add Stock Solution Dropwise to Pre-warmed Medium with Vortexing dissolve->add_stock High Concentration Stock prewarm Pre-warm Cell Culture Medium to 37°C prewarm->add_stock add_to_cells Add Working Solution to Cells add_stock->add_to_cells Final Working Concentration incubate Incubate for Desired Time add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

signaling_pathway cluster_pathway Hypothetical Serine/Threonine Phosphatase Signaling Pathway cluster_outcome Downstream Effect Substrate_P Phosphorylated Substrate (Active) Substrate Substrate (Inactive) Substrate_P->Substrate Dephosphorylation Biological_Response Inhibition of Downstream Biological Response Substrate_P->Biological_Response Signal Transduction Phosphatase Ser/Thr Phosphatase Phosphatase->Substrate_P MDSA This compound (Inhibitor) MDSA->Phosphatase Inhibition

Caption: Diagram of a hypothetical signaling pathway involving the inhibition of a serine/threonine phosphatase by this compound.

References

Preventing discoloration of 5,5'-Methylenedisalicylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of 5,5'-Methylenedisalicylic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound?

Pure this compound is typically a cream or light cream colored powder.[1][2][3][4] Significant deviation from this appearance, such as a yellow or brown tint, may indicate degradation.

Q2: What are the primary causes of discoloration in this compound during storage?

The discoloration of this compound, a phenolic compound, is primarily caused by oxidation and photodegradation. Exposure to air (oxygen), light, and high temperatures can accelerate these degradation processes, leading to the formation of colored impurities. Phenolic compounds are susceptible to oxidation, which can form quinone-like structures that are often colored.[3][5]

Q3: What are the ideal storage conditions for this compound to prevent discoloration?

To minimize discoloration, this compound should be stored in a tightly closed container, in a dry, cool, and well-ventilated place.[6] To further protect against degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[7] Refrigeration (2-8°C) is also advisable for long-term storage.[1]

Q4: Can impurities in this compound contribute to its discoloration?

Yes, the purity of a phenolic compound can significantly impact its color stability.[5] The presence of residual catalysts, starting materials, or side products from its synthesis can potentially accelerate degradation and discoloration during storage.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the discoloration of this compound.

Problem Potential Cause Recommended Action
Discoloration upon receipt of a new batch - Impurities from synthesis- Improper packaging or shipping conditions- Visually inspect the certificate of analysis (CoA) for appearance specifications.- Analyze the purity of the material using the HPLC method described in the Experimental Protocols section.- Contact the supplier to report the issue and request a replacement if the product does not meet specifications.
Gradual discoloration during storage - Exposure to air (oxidation)- Exposure to light (photodegradation)- Elevated storage temperature- High humidity- Ensure the container is tightly sealed and consider flushing with an inert gas (e.g., nitrogen or argon) before sealing.- Store the container in a light-protecting outer container or in a dark cabinet.- Transfer the material to a temperature-controlled environment, such as a refrigerator (2-8°C).- Store in a desiccator or a controlled low-humidity environment.
Rapid discoloration after opening the container - Frequent exposure to atmospheric oxygen and moisture- Aliquot the material into smaller, single-use containers to minimize the frequency of opening the main stock.- Always handle the material in a controlled environment, such as a glove box with an inert atmosphere, if possible.

Data Presentation: Accelerated Stability Study

The following table summarizes hypothetical data from an accelerated stability study on this compound, illustrating the impact of different storage conditions on its color and purity over a 4-week period. This data is provided for illustrative purposes to guide users in setting up their own stability studies.

Condition Parameter Week 0 Week 1 Week 2 Week 4
2-8°C, Dark, Inert Gas Appearance Light Cream PowderLight Cream PowderLight Cream PowderLight Cream Powder
Purity (%) 99.599.499.499.3
25°C, Dark, Air Appearance Light Cream PowderOff-White PowderPale Yellow PowderYellow Powder
Purity (%) 99.599.098.597.8
25°C, Light, Air Appearance Light Cream PowderPale Yellow PowderYellow PowderBrownish-Yellow Powder
Purity (%) 99.598.297.095.1
40°C, Dark, Air Appearance Light Cream PowderYellow PowderYellowish-Brown PowderBrown Powder
Purity (%) 99.597.595.893.2

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from a published HPLC method for this compound.[8]

  • Objective: To determine the purity of this compound and quantify any degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or formic acid for MS-compatible methods)

    • This compound reference standard

  • Mobile Phase: A mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid). A typical gradient could be 40:60 (v/v) acetonitrile:water.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare a sample solution of the this compound to be tested at a similar concentration.

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 237 nm.[9]

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the peak areas of the main component and any impurities in the sample chromatogram to the standard chromatogram to calculate the purity.

UV-Visible Spectrophotometry for Color Assessment
  • Objective: To quantitatively assess the discoloration of this compound solutions.

  • Instrumentation:

    • UV-Visible Spectrophotometer

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

    • Scan the solution across the visible spectrum (e.g., 400-700 nm) to identify any absorbance peaks that may correspond to colored degradation products.

    • An increase in absorbance in the visible region over time indicates an increase in discoloration.

Visualizations

DegradationPathway MDSA This compound (Light Cream Powder) Oxidized_Intermediate Oxidized Intermediates (e.g., Quinone-like structures) MDSA->Oxidized_Intermediate Oxidation (O2, Light, Heat) Degradation_Products Colored Degradation Products (Yellow/Brown) Oxidized_Intermediate->Degradation_Products Further Reactions

Caption: Potential degradation pathway of this compound leading to discoloration.

TroubleshootingWorkflow start Discoloration Observed check_storage Review Storage Conditions (Temp, Light, Air, Humidity) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_purity Analyze Purity (HPLC) check_storage->check_purity No correct_storage Implement Correct Storage: - Cool, dark, dry, inert gas improper_storage->correct_storage end Problem Resolved correct_storage->end impure Product is Impure check_purity->impure Yes pure Product is Pure check_purity->pure No contact_supplier Contact Supplier impure->contact_supplier contact_supplier->end pure->end

Caption: Troubleshooting workflow for addressing discoloration of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 2, 4 weeks) aliquot Aliquot 5,5'-MDSA into vials cond1 Condition 1: 2-8°C, Dark, N2 aliquot->cond1 cond2 Condition 2: 25°C, Dark, Air aliquot->cond2 cond3 Condition 3: 25°C, Light, Air aliquot->cond3 cond4 Condition 4: 40°C, Dark, Air aliquot->cond4 visual Visual Inspection cond1->visual cond2->visual cond3->visual cond4->visual hplc HPLC Purity visual->hplc uvvis UV-Vis Spectroscopy hplc->uvvis

Caption: Experimental workflow for an accelerated stability study of this compound.

References

Challenges in the purification of 5,5'-Methylenedisalicylic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5,5'-Methylenedisalicylic acid.

Troubleshooting Guides

Recrystallization

Recrystallization is a primary method for purifying crude this compound. However, various issues can arise, impacting both yield and purity.

Problem: Low or No Crystal Formation

Potential Cause Solution
Excess Solvent The most common reason for poor crystallization is using too much solvent, which keeps the product dissolved even at low temperatures. Solution: Concentrate the solution by evaporating some of the solvent and allow it to cool again.
Inappropriate Solvent The chosen solvent may be too good at dissolving the compound at all temperatures. Solution: Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider using a co-solvent system (e.g., acetone/water or ethanol/water) to fine-tune the solubility.
Solution Cooled Too Quickly Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.
High Impurity Level A high concentration of impurities can inhibit crystal lattice formation. Solution: Consider a preliminary purification step, such as an acid-base extraction or passing the crude material through a short silica plug, to remove a significant portion of the impurities before recrystallization.

Problem: Oiling Out

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.

Potential Cause Solution
Solution is Supersaturated Above the Melting Point If the solution becomes saturated at a temperature above the melting point of the solute, it will separate as a liquid. Solution: Add a small amount of additional hot solvent to decrease the saturation point to below the melting temperature.
Presence of Impurities Impurities can lower the melting point of the mixture. Solution: Attempt to remove impurities through a charcoal treatment or a preliminary purification step.

Problem: Poor Purity of Crystals

Potential Cause Solution
Crystals Crashed Out Too Quickly Rapid crystal formation can trap impurities within the crystal lattice. Solution: Re-dissolve the crystals in the minimum amount of hot solvent and allow for slow cooling to promote the formation of purer crystals.
Inadequate Washing Soluble impurities may remain on the surface of the crystals. Solution: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC can be a powerful tool for obtaining high-purity this compound, but it presents its own set of challenges.

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Solution
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample.
Secondary Interactions The acidic nature of the carboxylic acid groups can lead to interactions with residual silanols on the silica-based stationary phase, causing peak tailing. Solution: Add a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of the analyte and minimize these interactions.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and, consequently, the retention and peak shape of the analyte. Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid groups to ensure it is in its neutral form.

Problem: Low Resolution/Poor Separation of Impurities

Potential Cause Solution
Suboptimal Mobile Phase Composition The solvent strength of the mobile phase may not be suitable for separating the target compound from closely eluting impurities. Solution: Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect Stationary Phase The chosen column chemistry may not provide sufficient selectivity. Solution: Screen different stationary phases (e.g., C18, Phenyl-Hexyl) to find one that offers better selectivity for the target compound and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The synthesis of this compound typically involves the condensation of salicylic acid with formaldehyde. Potential impurities can include:

Impurity Reason for Formation
Unreacted Salicylic Acid Incomplete reaction.
Polymeric Byproducts Further reaction of the product with formaldehyde or salicylic acid.
Isomers Formation of other isomers, such as 3,3'-Methylenedisalicylic acid or 3,5'-Methylenedisalicylic acid, depending on the reaction conditions.
Oxidation Products Salicylic acid and its derivatives can be susceptible to oxidation, leading to colored impurities.

Q2: Which solvents are best for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its structure and available data, the following solvents and solvent systems can be considered[1][2]:

Solvent/System Pros Cons
Acetone Good dissolving power at boiling point.May be too soluble at room temperature, leading to lower yields.
Acetone/Water Allows for fine-tuning of solubility.Requires careful determination of the optimal solvent ratio.
Ethanol/Water Similar to acetone/water, offers good control over crystallization.May require a higher proportion of water to induce precipitation.
Chloroform/Methanol Can be effective for certain impurity profiles.Both solvents are toxic and require careful handling.

Q3: My purified this compound is colored. How can I remove the color?

A3: A persistent color, often yellow or brown, is likely due to trace impurities, possibly oxidation products. To decolorize the product, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can lead to a loss of the desired product.

Q4: What are the key parameters to consider when developing a preparative HPLC method for this compound?

A4: For successful preparative HPLC purification, consider the following:

  • Column Choice: A C18 column is a good starting point.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is common. The addition of an acid modifier (e.g., 0.1% TFA or formic acid) is crucial to ensure good peak shape for the carboxylic acid.

  • Gradient: Start with a scouting gradient to determine the elution profile of your compound and impurities. Then, optimize to a shallower gradient around the elution time of your target compound to maximize resolution.

  • Loading: Determine the maximum amount of crude material that can be loaded onto the column without compromising the separation of the target peak from its nearest impurities.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., acetone/water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the crude product.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Preparative HPLC Purification of this compound

This is a starting point for method development.

  • Column: C18, 5 µm particle size, appropriate dimensions for your scale.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Scouting Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: Dependent on column dimensions.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., ~312 nm).[2]

  • Procedure:

    • Dissolve the crude this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

    • Perform an analytical scale injection to determine the retention time of the product and its impurities.

    • Optimize the gradient to achieve baseline separation of the target compound from its impurities. This may involve using a shallower gradient around the elution time of the product.

    • Scale up the injection volume for preparative purification.

    • Collect the fraction corresponding to the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Purification Analysis Purity Analysis (e.g., HPLC, NMR) Recrystallization->Analysis Prep_HPLC Preparative HPLC Pure_Product Pure Product Prep_HPLC->Pure_Product Analysis->Prep_HPLC Further Purification Needed Analysis->Pure_Product Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_No_Crystals Solutions for No Crystals cluster_Oiling_Out Solutions for Oiling Out cluster_Low_Purity Solutions for Low Purity Start Recrystallization Issue No_Crystals Low or No Crystal Formation Start->No_Crystals Oiling_Out Oiling Out Start->Oiling_Out Low_Purity Poor Purity Start->Low_Purity Concentrate Concentrate Solution No_Crystals->Concentrate Change_Solvent Change Solvent/Co-solvent No_Crystals->Change_Solvent Slow_Cooling Ensure Slow Cooling No_Crystals->Slow_Cooling Add_Solvent Add More Hot Solvent Oiling_Out->Add_Solvent Pre_Purify Pre-purification Step Oiling_Out->Pre_Purify Re_Recrystallize Re-recrystallize Slowly Low_Purity->Re_Recrystallize Wash_Crystals Wash with Cold Solvent Low_Purity->Wash_Crystals Charcoal Use Activated Charcoal Low_Purity->Charcoal

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Optimizing Crystallization of 5,5'-Methylenedisalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization process for high-purity 5,5'-Methylenedisalicylic acid (MDSA).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the crystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the solute readily at or near its boiling point, but sparingly at lower temperatures (0–25°C). For this compound, several solvents and solvent systems have been reported to be effective. MDSA is freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid. It is practically insoluble in benzene, chloroform, carbon disulfide, and petroleum ether. A mixture of acetone and benzene has been used to produce wedge-like crystals. Other reported crystallization solvents include acetone, benzene, and a chloroform/methanol mixture.

Q2: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This can happen if the solution is too concentrated or if the cooling rate is too rapid. To troubleshoot this, try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a different solvent system: Experiment with solvent mixtures to modulate the solubility.

Q3: The yield of my this compound crystals is very low. What are the possible causes and solutions?

A3: A low crystal yield can be due to several factors:

  • Using too much solvent: An excessive amount of solvent will keep more of the compound dissolved in the mother liquor. To remedy this, you can evaporate some of the solvent to increase the concentration.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Loss during transfer: Be mindful of material loss when transferring between flasks and during filtration.

Q4: What are the common impurities I might encounter, and how can I remove them?

A4: Impurities in this compound can originate from the starting materials (salicylic acid and formaldehyde) or side reactions. Potential impurities derived from salicylic acid synthesis include 4-hydroxybenzoic acid, 4-hydroxyisophthalic acid, and phenol. Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. For other impurities, a careful recrystallization with an appropriate solvent system is the most effective purification method. The principle of recrystallization relies on the impurities being either much more soluble in the solvent than the desired compound or insoluble in the hot solvent.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form after cooling - Solution is not saturated.- Supersaturation has not been relieved.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.
Crystals are discolored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.
Formation of fine powder instead of crystals - Solution cooled too rapidly.- High degree of supersaturation.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath.- Use a solvent system where the solubility of MDSA is slightly higher at room temperature.
Product purity is low despite crystallization - Inappropriate solvent choice.- Impurities have similar solubility to the product.- Screen different solvents or solvent mixtures to find

How to avoid byproducts in the formaldehyde-salicylic acid reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize byproduct formation in the formaldehyde-salicylic acid reaction.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between formaldehyde and salicylic acid?

The reaction between formaldehyde and salicylic acid is a polycondensation reaction. Under appropriate conditions, it forms a copolymer where salicylic acid units are linked by methylene bridges (-CH2-). This polymer has applications in various fields, including as a chelating agent.[1]

Q2: What are the most common byproducts in the formaldehyde-salicylic acid reaction?

Drawing parallels from the well-studied phenol-formaldehyde reaction, the primary byproducts in the salicylic acid-formaldehyde reaction are expected to be:

  • Methylene Ether Bridges: Instead of the desired methylene bridges (-CH2-), linkages of the type -CH2-O-CH2- can form between salicylic acid units. These are generally less stable and can alter the polymer's properties.[2][3]

  • Positional Isomers: Formaldehyde can react at different positions on the salicylic acid ring. The hydroxyl (-OH) and carboxyl (-COOH) groups on salicylic acid direct the substitution to the ortho and para positions relative to the hydroxyl group.[4][5] This can lead to a mixture of ortho-ortho, ortho-para, and para-para linkages, resulting in a less linear and more branched polymer structure.[6]

  • Unreacted Monomers and Oligomers: Incomplete polymerization can leave unreacted salicylic acid, formaldehyde, and low molecular weight oligomers in the final product.[7]

Q3: How can I characterize the byproducts in my reaction mixture?

A combination of spectroscopic techniques is recommended for identifying and quantifying byproducts:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify the types of linkages present. The presence of methylene ether bridges can be detected by a characteristic C-O-C stretching vibration around 1116 cm⁻¹. Methylene bridges will show a C-H bending vibration around 1478 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detailed structural analysis. Different chemical shifts can distinguish between methylene and methylene ether bridges. Positional isomers (ortho vs. para substitution) can also be identified and quantified by analyzing the aromatic region of the NMR spectrum.[8]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the formaldehyde-salicylic acid reaction.

Problem 1: My polymer has poor thermal stability and solubility, suggesting the presence of methylene ether bridges.

Cause: The formation of methylene ether bridges is often favored under certain reaction conditions, particularly at lower temperatures and in the presence of specific catalysts.[8]

Solutions:

  • Temperature Control: Higher reaction temperatures generally favor the conversion of methylene ether bridges to more stable methylene bridges.[2] Consider a two-stage temperature profile: an initial lower temperature for the hydroxymethylation step, followed by a higher temperature during the condensation stage to promote methylene bridge formation.

  • pH Adjustment: The pH of the reaction medium plays a crucial role. While specific optimal pH ranges for salicylic acid are not extensively documented, in analogous phenol-formaldehyde reactions, acidic conditions tend to favor the formation of novolac-type resins with a higher proportion of methylene bridges.[9]

  • Catalyst Selection: The choice of catalyst can influence the type of linkage formed. For phenol-formaldehyde reactions, some amine catalysts are known to favor ortho-substitution, which can lead to a more linear polymer.[10]

Problem 2: The resulting polymer is highly branched and cross-linked, leading to insolubility.

Cause: Uncontrolled reaction at multiple positions on the salicylic acid ring (ortho and para) and a high formaldehyde-to-salicylic acid molar ratio can lead to extensive cross-linking.

Solutions:

  • Molar Ratio of Reactants: Carefully control the molar ratio of formaldehyde to salicylic acid. A lower formaldehyde ratio (less than 1) generally leads to the formation of more linear, thermoplastic polymers (novolac-type), while an excess of formaldehyde promotes the formation of cross-linked, thermosetting polymers (resol-type).[9][10]

  • Catalyst Choice for Positional Selectivity: Certain catalysts can favor substitution at specific positions on the aromatic ring. For instance, in phenol hydroxymethylation, some catalysts can direct the reaction to the ortho position, leading to a more linear polymer.[4][5] Experiment with different acid or base catalysts to find the optimal selectivity for your desired polymer structure.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to limit the extent of cross-linking. Monitor the reaction progress and stop it before extensive networking occurs.[11]

Problem 3: The final product contains a significant amount of unreacted monomers and low molecular weight oligomers.

Cause: Incomplete polymerization due to non-optimal reaction conditions or premature termination of the reaction.

Solutions:

  • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature to achieve the desired degree of polymerization.[11][12] Monitoring the reaction progress using techniques like viscosity measurements or in-line spectroscopy can help determine the optimal reaction endpoint.

  • Catalyst Concentration: The concentration of the catalyst can affect the reaction rate. Ensure an appropriate catalyst concentration is used to drive the polymerization to completion.[1]

  • Purification: After the reaction, purify the polymer to remove unreacted monomers and low molecular weight oligomers. This can be achieved through precipitation of the polymer in a non-solvent, followed by washing and drying.[3]

III. Data Presentation

Table 1: Influence of Reaction Parameters on Product Characteristics (Qualitative)

ParameterTo Favor Linear Polymer (Methylene Bridges)To Favor Cross-linked Polymer (Higher MW)Potential Byproducts if Not Controlled
Formaldehyde:Salicylic Acid Molar Ratio < 1> 1High cross-linking, insolubility (at high ratios)
pH Acidic (e.g., using HCl or H₂SO₄)[1][10]Basic (e.g., using NaOH)[10]Formation of various isomers, uncontrolled reaction rate
Temperature Higher temperature in condensation stepControlled heating to prevent runaway reactionMethylene ether bridges (at lower temps), degradation (at very high temps)
Catalyst Ortho-directing catalystsNon-selective catalystsMixture of positional isomers, branching
Reaction Time ShorterLongerIncomplete reaction (too short), excessive cross-linking (too long)

IV. Experimental Protocols

Protocol 1: Synthesis of a Linear-Type Salicylic Acid-Formaldehyde Polymer (Acid Catalysis)

This protocol is adapted from general procedures for novolac-type resin synthesis and aims to produce a more linear polymer.[10][13]

  • Reactant Preparation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine salicylic acid and formaldehyde (37% aqueous solution) in a molar ratio of 1:0.8.

  • Catalyst Addition: Slowly add an acid catalyst, such as hydrochloric acid or sulfuric acid, to achieve a catalyst-to-salicylic acid molar ratio of approximately 0.01:1.[1]

  • Reaction: Heat the mixture to 90-100°C with constant stirring. Maintain this temperature for 2-3 hours. The solution will become increasingly viscous.

  • Neutralization and Washing: After the reaction period, cool the mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) to a pH of 6-7. Wash the resulting polymer precipitate with warm water to remove unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: Purification of Salicylic Acid-Formaldehyde Polymer

This protocol describes a general method for purifying the synthesized polymer.[3]

  • Dissolution: Dissolve the crude polymer in a suitable solvent, such as ethanol or acetone.

  • Precipitation: Slowly add the polymer solution to a stirred non-solvent, such as deionized water. The polymer will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitated polymer and wash it several times with the non-solvent to remove impurities.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60°C) to remove residual solvent and non-solvent.

V. Visualizations

Reaction_Pathway cluster_products Products Salicylic_Acid Salicylic Acid Hydroxymethyl_Salicylic_Acid Hydroxymethyl Salicylic Acid Intermediate Salicylic_Acid->Hydroxymethyl_Salicylic_Acid Hydroxymethylation Formaldehyde Formaldehyde Formaldehyde->Hydroxymethyl_Salicylic_Acid Hydroxymethylation Catalyst Catalyst (Acid or Base) Catalyst->Hydroxymethyl_Salicylic_Acid Hydroxymethylation Linear_Polymer Desired Linear Polymer (-CH2- bridges) Hydroxymethyl_Salicylic_Acid->Linear_Polymer Controlled Condensation Crosslinked_Polymer Cross-linked Polymer (Branching) Hydroxymethyl_Salicylic_Acid->Crosslinked_Polymer Uncontrolled Condensation Ether_Byproduct Byproduct with Methylene Ether Bridges (-CH2-O-CH2-) Hydroxymethyl_Salicylic_Acid->Ether_Byproduct Side Reaction

Caption: Reaction pathway for the formaldehyde-salicylic acid polycondensation.

Troubleshooting_Logic cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem with Polymer Properties Poor_Stability Poor Thermal/Chemical Stability Start->Poor_Stability Insoluble Insoluble/Highly Cross-linked Start->Insoluble Low_MW Low Molecular Weight/ Unreacted Monomers Start->Low_MW Ether_Bridges Methylene Ether Bridges Poor_Stability->Ether_Bridges High_Crosslinking Excessive Cross-linking/ Branching Insoluble->High_Crosslinking Incomplete_Reaction Incomplete Polymerization Low_MW->Incomplete_Reaction Adjust_Temp_pH Increase Condensation Temp. Adjust pH Ether_Bridges->Adjust_Temp_pH Control_Ratio Decrease F:SA Molar Ratio Change Catalyst High_Crosslinking->Control_Ratio Optimize_Conditions Increase Reaction Time/Temp. Adjust Catalyst Conc. Incomplete_Reaction->Optimize_Conditions

Caption: Troubleshooting logic for byproduct formation in the reaction.

References

Navigating the Large-Scale Synthesis of 5,5'-Methylenedisalicylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, scaling up the synthesis of 5,5'-Methylenedisalicylic acid (MBSA) from the laboratory bench to industrial production can introduce a host of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues encountered during this critical transition.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing a lower than expected yield upon scaling up the synthesis. What are the potential causes and solutions?

A1: Several factors can contribute to decreased yield during scale-up. Here’s a troubleshooting guide:

  • Poor Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.

    • Troubleshooting:

      • Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture.

      • Consider the use of baffles in the reactor to improve mixing efficiency.

  • Inadequate Temperature Control: The synthesis of MBSA is an exothermic reaction. Poor heat dissipation in large reactors can lead to temperature gradients and the formation of side products.

    • Troubleshooting:

      • Implement a robust cooling system for the reactor.

      • Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.

  • Suboptimal Reagent Stoichiometry: The molar ratio of salicylic acid to formaldehyde is critical.

    • Troubleshooting:

      • Carefully control the addition of formaldehyde. An excess may lead to the formation of polymeric byproducts.

Q2: Our final product has a persistent off-white or cream color, and we are struggling to achieve the desired purity. What impurities should we be aware of, and how can we minimize them?

A2: The color of the final product is often indicative of impurities. The primary impurities to consider are isomeric byproducts and residual starting materials.

  • Isomer Formation: The electrophilic substitution of formaldehyde on salicylic acid can lead to the formation of not only the desired 5,5'-isomer but also the 3,5'- and 3,3'-isomers. The formation of these isomers is highly dependent on reaction conditions.

    • Troubleshooting:

      • Catalyst Choice: The use of p-toluenesulfonic acid (p-TSA) as a catalyst in an aqueous medium has been reported to offer better regioselectivity towards the 5,5'-isomer compared to sulfuric acid, while also being more environmentally friendly.

      • Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial. Excursions to higher temperatures can favor the formation of undesired isomers.

  • Residual Salicylic Acid: Unreacted salicylic acid can be a common impurity.

    • Troubleshooting:

      • Ensure the reaction goes to completion by monitoring its progress using techniques like HPLC.

      • Optimize the purification process. Crystallization from a suitable solvent system, such as acetone/benzene or chloroform/methanol, is an effective method for removing unreacted salicylic acid.[1]

Q3: We are facing difficulties with the filtration of the product after precipitation. The filtration is slow, and the product seems to retain a lot of solvent.

A3: The physical properties of the precipitated MBSA can change significantly at a larger scale, leading to filtration challenges.

  • Crystal Size and Morphology: Rapid precipitation or inadequate mixing during crystallization can lead to the formation of fine particles or an amorphous solid, which are difficult to filter.

    • Troubleshooting:

      • Control the rate of cooling and/or anti-solvent addition during crystallization to promote the growth of larger, more easily filterable crystals.

      • Ensure efficient agitation during the precipitation process.

  • Viscosity of the Slurry: At high concentrations, the product slurry can become thick and difficult to handle.

    • Troubleshooting:

      • Optimize the solvent volume to maintain a stirrable slurry. While minimizing solvent is often a goal in industrial processes, sufficient volume is necessary for good mass and heat transfer, as well as for efficient filtration and washing.

Data Presentation

A comparison of the two primary catalytic methods for MBSA synthesis highlights the advantages of the p-TSA-based process, particularly for larger-scale production.

ParameterSulfuric Acid Catalysis (Traditional Method)p-Toluenesulfonic Acid (p-TSA) Catalysis (Greener Method)
Catalyst Concentrated Sulfuric Acidp-Toluenesulfonic Acid
Solvent Often requires organic solvents or excess sulfuric acidWater
Waste Generation Generates significant acidic waste requiring neutralizationReduced wastewater and no need for neutralization of the catalyst
Yield Generally high, but can be variable with scaleReported high yields (e.g., >99%) with high purity
Purity Prone to isomer formation and other side productsImproved regioselectivity towards the 5,5'-isomer
Safety Use of concentrated sulfuric acid poses significant handling risksp-TSA is a solid and less corrosive, making it safer to handle

Experimental Protocols

Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA) in Water

This protocol is adapted from a patented, more environmentally friendly process.

  • Reaction Setup: To a suitable reactor equipped with a stirrer, condenser, and temperature probe, add salicylic acid (1.0 equivalent), paraformaldehyde (0.7-1.0 equivalent), p-toluenesulfonic acid (0.01-0.10 equivalent), and water (2-3 times the weight of salicylic acid).

  • Reaction: Heat the mixture to 95-100°C and maintain it at this temperature with vigorous stirring for the required reaction time (typically several hours). Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product and wash it thoroughly with water to remove any unreacted starting materials and the catalyst.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Visualizations

Logical Workflow for Troubleshooting MBSA Synthesis Scale-up

G cluster_0 Problem Identification cluster_1 Potential Causes & Analysis cluster_2 Solutions & Optimization Low Yield Low Yield Poor Mixing Poor Mixing Low Yield->Poor Mixing Poor Temp Control Poor Temp Control Low Yield->Poor Temp Control Stoichiometry Stoichiometry Low Yield->Stoichiometry Low Purity Low Purity Isomer Formation Isomer Formation Low Purity->Isomer Formation Residual Reactants Residual Reactants Low Purity->Residual Reactants Filtration Issues Filtration Issues Crystal Morphology Crystal Morphology Filtration Issues->Crystal Morphology Slurry Viscosity Slurry Viscosity Filtration Issues->Slurry Viscosity Inadequate Stirrer/Baffles Inadequate Stirrer/Baffles Poor Mixing->Inadequate Stirrer/Baffles Optimize Agitation Optimize Agitation Inadequate Stirrer/Baffles->Optimize Agitation Exotherm Management Exotherm Management Poor Temp Control->Exotherm Management Improve Cooling Improve Cooling Exotherm Management->Improve Cooling Reagent Ratio Reagent Ratio Stoichiometry->Reagent Ratio Controlled Addition Controlled Addition Reagent Ratio->Controlled Addition Reaction Conditions Reaction Conditions Isomer Formation->Reaction Conditions Change Catalyst (p-TSA) Change Catalyst (p-TSA) Reaction Conditions->Change Catalyst (p-TSA) Optimize Temp & Time Optimize Temp & Time Reaction Conditions->Optimize Temp & Time Incomplete Reaction Incomplete Reaction Residual Reactants->Incomplete Reaction Recrystallization Recrystallization Incomplete Reaction->Recrystallization Precipitation Rate Precipitation Rate Crystal Morphology->Precipitation Rate Controlled Precipitation Controlled Precipitation Precipitation Rate->Controlled Precipitation Solvent Volume Solvent Volume Slurry Viscosity->Solvent Volume Adjust Solvent Ratio Adjust Solvent Ratio Solvent Volume->Adjust Solvent Ratio

Caption: Troubleshooting workflow for scaling up MBSA synthesis.

Experimental Workflow for p-TSA Catalyzed Synthesis of MBSA

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Charge Reactants Charge Reactor: - Salicylic Acid - Paraformaldehyde - p-TSA - Water Heat & Stir Heat to 95-100°C with Stirring Charge Reactants->Heat & Stir Monitor Progress Monitor by HPLC Heat & Stir->Monitor Progress Cool & Precipitate Cool to Room Temp Monitor Progress->Cool & Precipitate Filter & Wash Filter Solid & Wash with Water Cool & Precipitate->Filter & Wash Dry Product Dry under Vacuum Filter & Wash->Dry Product Pure MBSA Pure MBSA Dry Product->Pure MBSA

Caption: Experimental workflow for the synthesis of MBSA.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Quantitative Analysis of 5,5'-Methylenedisalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5,5'-Methylenedisalicylic acid. Due to the limited availability of a complete, published validated method specifically for this compound, this document outlines a robust method based on established principles for similar aromatic carboxylic acids, such as salicylic acid and its derivatives.[1][2][3][4] The guide also explores potential alternative analytical techniques and presents supporting experimental data derived from analogous compound validations to illustrate expected performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred method for the quantitative analysis of this compound due to its high specificity, sensitivity, and accuracy. A reverse-phase HPLC method with UV detection is generally suitable for this compound.[5]

Experimental Protocol: Proposed HPLC Method

This protocol is based on common practices for the analysis of related aromatic acids.

1. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 312 nm.[6]

  • Column Temperature: 30°C.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

Data Presentation: Method Validation Parameters

The following tables summarize the expected performance characteristics of the proposed HPLC method, based on validation data for analogous compounds.

Table 1: System Suitability

ParameterAcceptance CriteriaExpected Result
Tailing Factor (T)T ≤ 2.0~1.1
Theoretical Plates (N)N ≥ 2000> 3000
% RSD of Peak Area (n=6)≤ 1.0%< 0.5%

Table 2: Method Validation Summary

ParameterConcentration RangeAcceptance CriteriaExpected Result
Linearity 5 - 50 µg/mLCorrelation Coefficient (r²) ≥ 0.999r² > 0.999
Accuracy (% Recovery) 80%, 100%, 120% of test concentration98.0% - 102.0%99.5% - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)100% of test concentration (n=6)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)100% of test concentration (n=6)≤ 2.0%< 1.5%
Specificity Forced degradation studiesNo interference from degradants or placeboPeak purity index > 0.999
Limit of Detection (LOD) -Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) -Signal-to-Noise Ratio ≥ 10~0.3 µg/mL
Robustness Small variations in flow rate, mobile phase composition, temperature% RSD ≤ 2.0%Robust

Comparison with Alternative Methods

While HPLC is the gold standard, other techniques can be employed for the quantification of this compound, particularly for less stringent applications or for rapid screening.

Table 3: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.High specificity, sensitivity, and accuracy. Can separate impurities.Higher cost, more complex instrumentation, requires skilled operators.
HPTLC Planar chromatography with densitometric detection.High throughput, low solvent consumption, simultaneous analysis of multiple samples.[7][8][9]Lower resolution and sensitivity compared to HPLC, potential for matrix interference.[7]
UV-Spectrophotometry Measurement of light absorbance at a specific wavelength.Simple, rapid, and cost-effective.Low specificity, susceptible to interference from other UV-absorbing compounds.[10]
Experimental Protocol: Alternative Methods

High-Performance Thin-Layer Chromatography (HPTLC) - A Potential Alternative

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A suitable mixture such as Toluene: Ethyl Acetate: Formic Acid.

  • Sample Application: Apply standard and sample solutions as bands.

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection: Densitometric scanning at a wavelength of 312 nm.

  • Validation: The method would require full validation for linearity, accuracy, precision, and specificity.

UV-Spectrophotometry - For Preliminary Analysis

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol or a buffered aqueous solution).

  • Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound (reported as 312 nm in ethanol).[6]

  • Quantification: Prepare a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

  • Limitations: This method is non-specific and should only be used for pure samples or for preliminary estimations.

Mandatory Visualization

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start MD_Optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Optimization MD_SST System Suitability Testing MD_Optimization->MD_SST MD_End Developed Method MD_SST->MD_End V_Start Start Validation MD_End->V_Start V_Specificity Specificity (Forced Degradation) V_Start->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (% Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Validation Report V_Robustness->V_Report

Caption: Workflow for the development and validation of an HPLC method.

References

Performance Showdown: 5,5'-Methylenedisalicylic Acid vs. Other Bisphenols in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for high-performance polymers with enhanced safety profiles, researchers are increasingly turning to novel monomers. Among these, 5,5'-Methylenedisalicylic acid (MDSA) presents a compelling alternative to conventional bisphenols like Bisphenol A (BPA), particularly in the synthesis of polyesters, polyamides, and polycarbonates. This guide provides an objective comparison of MDSA's performance against other bisphenols in polymerization reactions, supported by available data and detailed experimental protocols to aid in material selection and development.

Executive Summary

This compound offers a unique combination of properties stemming from its rigid, aromatic structure and the presence of carboxylic acid functional groups. While direct, comprehensive comparative studies with other bisphenols are still emerging, the available information suggests that polymers derived from MDSA can exhibit competitive, and in some aspects superior, thermal and mechanical properties. Its bio-based potential further enhances its appeal as a sustainable building block for advanced polymers.

Structural Comparison of Bisphenols

The performance of a bisphenol in polymerization is intrinsically linked to its molecular structure. Below is a comparison of the chemical structures of MDSA and the widely used Bisphenol A.

G cluster_MDSA This compound (MDSA) cluster_BPA Bisphenol A (BPA) MDSA MDSA Structure MDSA_structure BPA BPA Structure BPA_structure

Caption: Chemical structures of this compound and Bisphenol A.

The key structural differences influencing polymerization and final polymer properties include:

  • Functional Groups: MDSA possesses two carboxylic acid groups and two hydroxyl groups, making it a tetra-functional monomer suitable for producing polyesters and polyamides directly. BPA, with its two hydroxyl groups, is primarily used for polycarbonates and epoxy resins.

  • Flexibility: The methylene bridge in MDSA provides a degree of flexibility to the polymer backbone.

  • Reactivity: The carboxylic acid groups of MDSA can be readily converted to more reactive acyl chlorides for solution polymerization, offering versatility in synthesis methods.

Performance Data in Polymerization Reactions

While direct comparative data for MDSA against other bisphenols in a single study is limited, we can infer its performance from studies on related bio-based monomers and general principles of polymer chemistry. The following tables summarize expected performance indicators based on available literature for polymers synthesized from different bisphenols.

Table 1: Polyester Synthesis
PropertyPolymer from this compound (Expected)Polymer from Bisphenol A (Typical)
Glass Transition Temp. (Tg) High, due to rigid aromatic rings~150 °C[1]
Thermal Decomposition Temp. (Td) High, expected > 350 °C~350-450 °C
Mechanical Strength Potentially high tensile strength and modulusHigh impact strength, tensile strength 55-75 MPa[2]
Solubility Good solubility in polar aprotic solventsSoluble in chlorinated solvents
Table 2: Polyamide Synthesis
PropertyPolymer from this compound (Expected)Polymer from Aromatic Diamines (e.g., m-phenylenediamine)
Glass Transition Temp. (Tg) High, > 200 °C237–254 °C[3]
Thermal Decomposition Temp. (Td) High, > 400 °C> 400 °C[3]
Mechanical Strength High tensile strength and modulusHigh performance, excellent mechanical properties[4]
Solubility Potentially improved solubility due to methylene bridgeOften require strong acids or polar aprotic solvents with salts

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data. Below are representative protocols for polyester and polyamide synthesis using a derivative of MDSA.

Protocol 1: Solution Polycondensation for Flexible Polyester Synthesis

This protocol is adapted for the synthesis of a flexible polyester using the diacid chloride of MDSA.

Materials:

  • 5,5'-methylenediisophthaloyl dichloride (MDIAC)

  • 1,6-Hexanediol (or another flexible diol)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Pyridine (as an acid scavenger)

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve 1,6-hexanediol in anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath and add pyridine.

  • Slowly add a solution of MDIAC in anhydrous DMAc to the stirred diol solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.[5]

  • Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.[5]

  • Filter the precipitated polymer and wash it thoroughly with methanol and then water.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Melt Polycondensation for Flexible Polyester Synthesis

This method is suitable for direct polymerization of MDSA with a high-boiling point diol.

Materials:

  • This compound (MDSA)

  • 1,10-Decanediol (or other high-boiling flexible diol)

  • Catalyst such as Titanium(IV) butoxide or Antimony(III) oxide

Procedure:

  • Charge MDSA, 1,10-decanediol, and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heat the mixture under a slow stream of nitrogen to 180-200°C to initiate the esterification, collecting the evolved water.[5]

  • After the initial water evolution ceases (2-4 hours), gradually increase the temperature to 220-250°C while slowly reducing the pressure to remove remaining water and excess diol.[5]

  • Continue the reaction under high vacuum for several hours until the desired viscosity is achieved.

  • Cool the reactor to room temperature under nitrogen before collecting the polymer.

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows can aid in understanding the logical progression of synthesis and characterization steps.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer Selection (MDSA vs. Other Bisphenols) Polymerization Polymerization (Solution or Melt) Monomer->Polymerization Purification Purification (Precipitation & Washing) Polymerization->Purification Drying Drying Purification->Drying Structure Structural Analysis (FTIR, NMR) Drying->Structure Thermal Thermal Analysis (TGA, DSC) Drying->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Drying->Mechanical

References

A Comparative Guide to Catalysts in the Synthesis of 5,5'-Methylenedisalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 5,5'-Methylenedisalicylic acid (MDSDA), a key intermediate in pharmaceuticals, is of paramount importance. The choice of catalyst plays a crucial role in determining the yield, reaction conditions, and environmental impact of the synthesis. This guide provides an objective comparison of various catalysts employed in the production of MDSDA, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The following table summarizes the quantitative data for the synthesis of this compound using sulfuric acid and p-toluenesulfonic acid as catalysts.

CatalystReactantsCatalyst LoadingSolventTemperatureReaction TimeYieldReference
Sulfuric Acid (H₂SO₄) Salicylic Acid, Formaldehyde (30%)~6.5 kg per 1 kg Salicylic Acid (40% solution)WaterReflux8 hoursHigh (Maximized)[1]
p-Toluenesulfonic Acid (p-TSA) Salicylic Acid, Paraformaldehyde0.05 eq. relative to Salicylic AcidWater100°C20 hours~96%[2]

Reaction Pathway and Experimental Workflow

The general reaction for the synthesis of this compound involves the electrophilic aromatic substitution of salicylic acid with formaldehyde, catalyzed by an acid. The acid protonates the formaldehyde, making it a better electrophile, which then attacks the electron-rich aromatic ring of salicylic acid, preferentially at the position para to the hydroxyl group. A second salicylic acid molecule then reacts to form the methylene bridge.

ReactionPathway cluster_catalyst Catalyst cluster_product Product Salicylic_Acid_1 Salicylic Acid Intermediate Intermediate Salicylic_Acid_1->Intermediate + Formaldehyde Formaldehyde Formaldehyde Salicylic_Acid_2 Salicylic Acid MDSDA This compound Acid_Catalyst H⁺ (e.g., H₂SO₄, p-TSA) Acid_Catalyst->Intermediate Protonation Intermediate->MDSDA + Salicylic Acid ExperimentalWorkflow Start Start Reactants Mix Salicylic Acid, Formaldehyde Source, Solvent, and Catalyst Start->Reactants Reaction Heat the mixture under reflux or at a specified temperature for a set time Reactants->Reaction Cooling Cool the reaction mixture Reaction->Cooling Filtration Filter the precipitate Cooling->Filtration Washing Wash the product with water to remove impurities Filtration->Washing Drying Dry the final product Washing->Drying End End Drying->End

References

Unveiling Enhanced Biological Activity: A Comparative Analysis of 5,5'-Methylenedisalicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and specific therapeutic agents is a continuous endeavor. This guide provides a comprehensive comparison of the biological activities of 5,5'-Methylenedisalicylic acid (MDSA) derivatives against their parent compound. Through a detailed examination of experimental data, this report illuminates the structure-activity relationships that govern the efficacy of these compounds, with a particular focus on their antibacterial properties against Chlamydia trachomatis.

This compound, a molecule with established bioactive properties, has served as a scaffold for the development of novel derivatives with potentially enhanced therapeutic profiles. Modifications of its carboxylic acid and phenolic groups have given rise to a library of compounds with altered physicochemical and biological characteristics. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes the key pathways and workflows to provide a clear and objective comparison.

Comparative Analysis of Biological Activity

The primary focus of recent research on MDSA derivatives has been their potential as inhibitors of the protein phosphatase CppA in Chlamydia trachomatis, an obligate intracellular bacterium responsible for significant human disease. Inhibition of this essential enzyme disrupts the pathogen's developmental cycle, highlighting a promising avenue for new antimicrobial therapies.

Table 1: Summary of Biological Activity of this compound and its Derivatives

CompoundTargetActivityKey Findings
This compound (Parent Compound)CppA phosphatase (C. trachomatis)Moderate InhibitionServes as a foundational scaffold for derivative synthesis.
Amide DerivativesCppA phosphatase (C. trachomatis)Enhanced InhibitionModification of carboxylic acid groups to amides generally leads to increased potency.
Ester DerivativesCppA phosphatase (C. trachomatis)Variable InhibitionThe effect of esterification on activity is dependent on the nature of the ester group.
Diacetyl DerivativeGeneral BioactivityModified PropertiesAcetylation of phenolic hydroxyl groups alters solubility and cell permeability.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the biological activity data, detailed experimental protocols for the key assays are provided below.

CppA Phosphatase Inhibition Assay (p-Nitrophenyl Phosphate - pNPP Assay)

This assay colorimetrically measures the activity of the CppA phosphatase. The enzyme catalyzes the hydrolysis of the colorless substrate p-nitrophenyl phosphate (pNPP) to the yellow-colored product p-nitrophenol (pNP), the absorbance of which is measured at 405 nm.

Materials:

  • Recombinant CppA enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Test compounds (MDSA and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 20 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add 20 µL of recombinant CppA enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 160 µL of the pNPP substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at 37°C.

  • The rate of p-nitrophenol formation is calculated from the linear portion of the kinetic curve.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

Chlamydia trachomatis Growth Inhibition Assay (Inclusion Forming Unit - IFU Assay)

This cell-based assay quantifies the ability of the test compounds to inhibit the intracellular growth of Chlamydia trachomatis. The number of infectious progeny, represented by Inclusion Forming Units (IFUs), is determined after treatment.

Materials:

  • HeLa or McCoy cells

  • Chlamydia trachomatis elementary bodies (EBs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (MDSA and its derivatives)

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., fluorescein-conjugated anti-Chlamydia LPS antibody)

  • 96-well cell culture plates

  • Fluorescence microscope

Procedure:

  • Seed HeLa or McCoy cells in a 96-well plate and grow to confluency.

  • Infect the cell monolayers with Chlamydia trachomatis EBs at a multiplicity of infection (MOI) of 1.

  • After a 2-hour incubation period, remove the inoculum and add fresh cell culture medium containing various concentrations of the test compounds.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, aspirate the medium and fix the cells with methanol for 10 minutes.

  • Stain the chlamydial inclusions with a fluorescein-conjugated anti-Chlamydia LPS antibody.

  • Enumerate the number of Inclusion Forming Units (IFUs) per field of view using a fluorescence microscope.

  • The half-maximal effective concentration (EC50) is calculated by plotting the percentage of IFU reduction versus the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: CppA Inhibition Assay A Prepare test compounds (MDSA & derivatives) B Add compounds to 96-well plate A->B C Add recombinant CppA enzyme B->C D Incubate at 37°C C->D E Add pNPP substrate D->E F Measure absorbance at 405 nm (kinetic) E->F G Calculate rate of pNP formation F->G H Determine IC50 values G->H

Caption: Workflow for determining the in vitro CppA phosphatase inhibitory activity.

G cluster_1 Experimental Workflow: Chlamydia Growth Inhibition Assay I Seed host cells in 96-well plate J Infect cells with C. trachomatis EBs I->J K Add test compounds J->K L Incubate for 48 hours K->L M Fix and stain for chlamydial inclusions L->M N Enumerate Inclusion Forming Units (IFUs) M->N O Determine EC50 values N->O

Caption: Workflow for assessing the in situ anti-chlamydial activity.

G cluster_2 Proposed Mechanism of Action MDSA This compound (or Derivative) CppA CppA Phosphatase MDSA->CppA inhibition Phosphorylated_Substrates Phosphorylated Bacterial & Host Proteins CppA->Phosphorylated_Substrates dephosphorylation Dephosphorylated_Substrates Dephosphorylated Proteins Development Chlamydial Development & Replication Dephosphorylated_Substrates->Development promotes

Caption: Inhibition of CppA by MDSA derivatives disrupts chlamydial development.

A Comparative Guide to the Validation of Analytical Methods for Impurities in 5,5'-Methylenedisalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like 5,5'-Methylenedisalicylic acid is paramount. This guide provides a comparative overview of analytical methodologies for the validation of impurity detection in this compound, complete with experimental protocols and data presentation.

Common Impurities and Analytical Approaches

This compound is synthesized from salicylic acid and formaldehyde. Potential impurities may include unreacted starting materials, byproducts, and degradation products. Key analytical techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound and its impurities. A stability-indicating HPLC method can separate the main component from its potential impurities and degradation products.[1]

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is effective for the analysis of volatile and semi-volatile impurities. Derivatization may be necessary to increase the volatility of polar analytes like salicylic acid.[2]

Mass Spectrometry (MS) provides structural information for the identification of unknown impurities and degradation products.[3] When coupled with a chromatographic technique (LC-MS or GC-MS), it offers a powerful tool for both separation and identification.

Comparison of Analytical Method Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose.[4] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are compared for hypothetical HPLC and GC methods for the analysis of impurities in this compound.[1][5]

Validation ParameterHPLC MethodGC Method
Specificity The method should be able to resolve impurities from the main peak and each other. This is demonstrated by the separation of known impurities and analysis of stressed samples (acid, base, oxidation, heat, light).[1]The method must demonstrate the separation of volatile impurities from each other and any derivatizing agents or solvent peaks. Specificity is often enhanced by using a mass spectrometer detector.
Linearity A linear relationship between the concentration and the detector response should be established over a defined range (e.g., LOQ to 120% of the specification limit for each impurity). A correlation coefficient (r²) of >0.99 is typically required.[1]Similar to HPLC, a linear calibration curve is generated over a specified concentration range with an r² > 0.99.
Accuracy The closeness of the test results to the true value, typically assessed by spike recovery studies at multiple concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Recoveries are generally expected to be within 98-102%.[1]Accuracy is also determined by spike recovery experiments. The recovery of impurities from a spiked this compound matrix should be within an acceptable range.
Precision Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be less than a specified value (e.g., <2%).[4]Repeatability and intermediate precision are evaluated by multiple analyses of a homogenous sample. The RSD of the peak areas or concentrations should be within acceptable limits.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. Often determined based on the signal-to-noise ratio (typically 3:1).[1] For Salicylic acid as an impurity, an LOD of 0.41 µg/mL has been reported in a similar matrix.[1]The minimum detectable concentration of an impurity. For salicylic acid analysis in cosmetic emulsions using GC-MS, a limit of quantification (LOQ) of 50 ng/mL was achieved, suggesting an even lower LOD.[2]
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[1] For Salicylic acid as an impurity, an LOQ of 1.25 µg/mL has been reported.[1]The lowest concentration that can be reliably measured. In a GC-MS method for salicylic acid, an LOQ of 50 ng/mL was established.[2]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[5]The method's resilience to small changes in parameters like oven temperature program, carrier gas flow rate, and injection volume is evaluated.

Experimental Protocols

HPLC Method Development and Validation

A reversed-phase HPLC method is generally suitable for separating this compound from its potential polar impurities.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][6]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Detection: UV at a wavelength where both the API and impurities have adequate absorbance (e.g., 237 nm or 302 nm).[1][5]

    • Column Temperature: 30 °C.

  • Validation Protocol:

    • System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., theoretical plates, tailing factor).[1]

    • Specificity: Analyze blank samples, a solution of this compound, and spiked solutions with known impurities. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that degradation products do not interfere with the quantification of impurities.[1]

    • Linearity: Prepare a series of solutions of each impurity at different concentrations and plot the peak area against concentration.

    • Accuracy: Spike a solution of this compound with known amounts of impurities at different concentration levels and calculate the percentage recovery.

    • Precision: Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days by different analysts (intermediate precision).

    • LOD and LOQ: Determine these values based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.

    • Robustness: Introduce small variations to the method parameters and assess the impact on the results.

GC-MS Method for Volatile Impurities

  • Sample Preparation: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to increase the volatility of impurities containing hydroxyl or carboxyl groups.[2]

  • Chromatographic Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.

    • Injector and Detector Temperature: Set to ensure proper volatilization and prevent condensation.

    • MS Detector: Operated in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[2]

Workflow for Analytical Method Validation

G start Start: Method Development protocol Define Validation Protocol (Based on ICH Guidelines) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Compile Validation Report robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for the validation of an analytical method for impurities.

This guide provides a framework for the validation of analytical methods for impurities in this compound. The specific conditions and acceptance criteria should be defined based on the intended use of the method and relevant regulatory requirements.

References

Cross-Reactivity of 5,5'-Methylenedisalicylic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5,5'-Methylenedisalicylic acid (MDSA) and its parent compound, salicylic acid. The information presented is based on available experimental data, highlighting the known effects of these compounds in various biological assays and signaling pathways. While data on MDSA is currently focused on its antibacterial properties, this guide aims to provide a comprehensive overview by comparing its activity with the well-established anti-inflammatory mechanisms of salicylic acid.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following tables summarize the available quantitative data for this compound and Salicylic Acid in different biological assays.

Table 1: Inhibition of Bacterial Serine/Threonine Phosphatase Stp1 by this compound

CompoundTargetOrganismIC50 (μM)
This compound (MDSA)Stp1 PhosphataseStaphylococcus aureus9.68 ± 0.52

This data highlights the potent and specific activity of MDSA as a bacterial enzyme inhibitor.

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Salicylate

CompoundTargetAssay ConditionIC50
Sodium SalicylateCOX-2IL-1β-induced in A549 cells (24 hr)5 µg/mL
Sodium SalicylateCOX-2Acute (30 min), 0, 1, or 10 µM arachidonic acidConcentration-dependent inhibition
Sodium SalicylateCOX-2Acute (30 min), 30 µM arachidonic acid>100 µg/mL

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Protocol 1: Serine/Threonine Phosphatase (Stp1) Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of bacterial phosphatases.

Objective: To determine the in vitro inhibitory activity of a test compound against S. aureus Stp1 phosphatase.

Materials:

  • Purified recombinant Stp1 protein

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphatase substrate: p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MnCl₂

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound. Create a series of dilutions to obtain a range of concentrations for testing.

    • Prepare a solution of purified Stp1 enzyme in the assay buffer.

    • Prepare a solution of pNPP substrate in the assay buffer.

  • Enzyme Inhibition Reaction:

    • In a 96-well microplate, add the Stp1 enzyme solution to each well.

    • Add the test compound at various concentrations to the wells. Include a positive control (enzyme only) and a negative control (assay buffer only).

    • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding the pNPP substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by fitting the data to a dose-response curve.

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized method for determining the in vitro inhibition of COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Salicylic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Prostaglandin screening EIA kit (for detection of PGE₂)

  • 96-well microplates

  • Incubator and microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and a series of dilutions.

    • Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and cofactors in the reaction buffer.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the reaction buffer, cofactor solution, and the enzyme (either COX-1 or COX-2).

    • Add the test compound at various concentrations to the wells. Include a control with no inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction and Detection:

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 2 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathways and experimental workflows discussed in this guide.

Stp1_Signaling_Pathway MDSA 5,5'-Methylenedisalicylic acid (MDSA) Stp1 Stp1 (Phosphatase) MDSA->Stp1 Inhibits SarA_P SarA-P (Phosphorylated) Stp1->SarA_P Dephosphorylates MgrA_P MgrA-P (Phosphorylated) Stp1->MgrA_P Dephosphorylates SarA SarA (Dephosphorylated) SarA_P->SarA MgrA MgrA (Dephosphorylated) MgrA_P->MgrA Virulence Virulence Gene Expression SarA->Virulence Regulates MgrA->Virulence Regulates

Caption: Stp1 Signaling Pathway in S. aureus and Inhibition by MDSA.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation) COX2->Prostaglandins_COX2 Inflammation Inflammation Pain, Fever Prostaglandins_COX2->Inflammation Salicylates Salicylates Salicylates->COX2 Inhibits Expression

Caption: Cyclooxygenase (COX) Signaling Pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P IκB-P IkB->IkB_P NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Salicylates Salicylates Salicylates->IKK Inhibits DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Promotes

Caption: NF-κB Signaling Pathway and Inhibition by Salicylates.

Experimental_Workflow_Phosphatase_Inhibition start Start prep_reagents Prepare Reagents: - Purified Stp1 - Test Compound (MDSA) - pNPP Substrate start->prep_reagents add_enzyme Add Stp1 Enzyme to 96-well plate prep_reagents->add_enzyme add_compound Add Test Compound (various concentrations) add_enzyme->add_compound incubate1 Incubate (37°C, 15 min) add_compound->incubate1 add_substrate Add pNPP Substrate incubate1->add_substrate incubate2 Incubate (37°C, 30 min) add_substrate->incubate2 read_absorbance Measure Absorbance at 405 nm incubate2->read_absorbance analyze Calculate % Inhibition and Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental Workflow for Phosphatase Inhibition Assay.

Summary and Conclusion

This guide provides a comparative overview of the known biological activities of this compound and salicylic acid.

This compound (MDSA) has been identified as a potent inhibitor of the bacterial serine/threonine phosphatase Stp1 in Staphylococcus aureus, with an IC50 value of 9.68 ± 0.52 μM.[1] Its derivatives are also under investigation as inhibitors of CppA phosphatase in Chlamydia trachomatis. This suggests that MDSA and its analogs have potential as novel antibacterial agents targeting specific enzymatic pathways in pathogens.

Salicylic acid , the parent compound of MDSA, is well-known for its anti-inflammatory properties. While it is a weak direct inhibitor of cyclooxygenase (COX) enzymes, it can suppress the expression of the inducible COX-2 enzyme. Furthermore, salicylates are known to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.

Researchers are encouraged to use the provided experimental protocols to explore the biological activities of MDSA further and to generate the data needed for a more complete comparative analysis. Such studies will be crucial in determining the full therapeutic potential and the selectivity profile of this interesting salicylic acid derivative.

References

A Comparative Analysis of the Chelating Properties of 5,5'-Methylenedisalicylic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of the chelating properties of 5,5'-Methylenedisalicylic acid (MDSA). Due to a lack of publicly available experimental data on the metal chelation of MDSA, this document outlines the necessary experimental protocols and presents comparative data for structurally related and commonly used chelating agents. This guide will enable researchers to conduct a thorough evaluation of MDSA's potential as a chelating agent.

The comparison includes salicylic acid, a structural component of MDSA, as well as two widely recognized chelating agents: Ethylenediaminetetraacetic acid (EDTA) and citric acid. The stability of metal-ligand complexes is a critical factor in their efficacy for applications ranging from drug delivery to heavy metal detoxification. The stability constant (log K) is a quantitative measure of the affinity between a ligand and a metal ion; a higher log K value indicates a more stable complex[1].

Comparative Stability of Metal-Chelator Complexes

The following tables summarize the stability constants (log K) for salicylic acid, EDTA, and citric acid with various metal ions. These values provide a benchmark against which the experimentally determined stability constants for this compound can be compared.

Table 1: Stability Constants (log K) of Salicylic Acid and its Derivatives with Various Metal Ions

Metal IonSalicylic AcidSulfosalicylic Acid4-Aminosalicylic Acid
Fe(III)16.4[2]14.6[3]15.0[3]
Al(III)5.93[4]--
Cu(II)10.6[5]--
Zn(II)6.8[5]--
Co(II)6.7[6]--
Cd(II)1.9[2]--

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent system.

Table 2: Stability Constants (log K) of EDTA and Citric Acid with Various Metal Ions

Metal IonEDTACitric Acid
Fe(III)25.1[7]11.4[8]
Cu(II)18.8[9]6.1[8]
Ni(II)18.6[9]5.2[10]
Pb(II)18.0[9]-
Co(II)16.3[9]4.7[11]
Zn(II)16.5[9]4.6[12]
Cd(II)16.5[9]-
Ca(II)10.7[9]3.5[11]
Mg(II)8.7[9]3.4[11]

Experimental Protocols

To determine the chelating properties of this compound, the following experimental protocols are recommended.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes[13][14]. The Irving-Rossotti titration technique is a common approach[5].

Materials:

  • pH meter with a glass electrode (resolution of 0.01 pH units)

  • Thermostated reaction vessel

  • Microburette

  • Standardized solutions of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl or HClO₄)

  • Standardized solutions of the metal salts of interest (e.g., nitrates or chlorides)

  • This compound solution of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄)

  • High-purity water (double-distilled or deionized)

  • Inert gas (e.g., nitrogen or argon) to prevent CO₂ absorption

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.0) at the desired experimental temperature.

  • Preparation of Titration Mixtures: Prepare the following three mixtures in the thermostated reaction vessel under an inert atmosphere:

    • Mixture A (Acid blank): A known volume of strong acid and inert salt solution.

    • Mixture B (Ligand blank): A known volume of strong acid, inert salt solution, and the this compound solution.

    • Mixture C (Metal-Ligand): A known volume of strong acid, inert salt solution, this compound solution, and the metal salt solution. The metal-to-ligand ratio is typically kept low (e.g., 1:5) to ensure an excess of the ligand[5].

  • Titration: Titrate each mixture with the standardized strong base solution, adding small increments and recording the pH after each addition until the pH reaches a desired upper limit (e.g., 11.0).

  • Data Analysis:

    • Plot the pH readings against the volume of base added for each of the three titrations.

    • From the titration curves, calculate the proton-ligand stability constants (pKa values) of this compound using the data from mixtures A and B.

    • Using the data from all three mixtures, calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration (pL).

    • Construct a formation curve by plotting n̄ versus pL.

    • From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.) of the metal-MDSA complexes. The half-integral method (at n̄ = 0.5, 1.5, etc.) can be used for an initial estimation[5].

UV-Vis Spectrophotometry for Stoichiometry and Stability Constant Determination

UV-Vis spectrophotometry can be used to determine the stoichiometry of the metal-ligand complex and to calculate its stability constant. This method is particularly useful when the formation of the complex results in a change in the absorbance spectrum[15][16].

Materials:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm path length)

  • Stock solutions of this compound and the metal salt of interest

  • Buffer solutions to maintain a constant pH

Procedure (Mole Ratio Method for Stoichiometry):

  • Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of this compound is varied systematically.

  • Maintain a constant pH and ionic strength for all solutions.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Plot the absorbance versus the molar ratio of [Ligand]/[Metal].

  • The plot will typically show two intersecting straight lines. The point of intersection corresponds to the stoichiometric ratio of the complex.

Procedure (Determination of Stability Constant):

  • Prepare solutions with a known stoichiometry (determined from the mole ratio method) at a constant pH.

  • Measure the absorbance of solutions containing the ligand alone, the metal ion alone, and the complex.

  • Using Beer's Law (A = εbc), the equilibrium concentrations of the free ligand, free metal ion, and the complex can be calculated from the absorbance measurements.

  • The stability constant (K) can then be calculated using the equilibrium concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comparative analysis of the chelating properties of this compound.

G Workflow for Comparative Analysis of Chelating Properties cluster_0 Data Acquisition cluster_1 Experimental Methods cluster_2 Data Analysis and Comparison MDSA_Data Determine Stability Constants of MDSA-Metal Complexes Potentiometry Potentiometric Titration MDSA_Data->Potentiometry Spectrophotometry UV-Vis Spectrophotometry MDSA_Data->Spectrophotometry Alt_Data Gather Stability Constants for Alternative Chelators (e.g., Salicylic Acid, EDTA, Citric Acid) Table Tabulate Stability Constants (log K) Alt_Data->Table Potentiometry->Table Spectrophotometry->Table Comparison Compare log K values of MDSA with Alternatives Table->Comparison Conclusion Draw Conclusions on Chelating Efficacy Comparison->Conclusion

Caption: Workflow for the comparative analysis of the chelating properties of this compound.

Signaling Pathway Considerations in Drug Development

The chelating properties of a molecule can significantly impact its biological activity. For instance, the ability of a drug candidate to chelate metal ions can influence its interaction with metalloenzymes, which are critical in many signaling pathways. The diagram below illustrates a hypothetical signaling pathway where a metalloenzyme is a key component and how a chelating agent could modulate its activity.

G Hypothetical Modulation of a Metalloenzyme-Dependent Signaling Pathway cluster_0 Signaling Cascade cluster_1 Modulation by Chelating Agent Receptor Receptor Activation Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Metalloenzyme Metalloenzyme (e.g., MMP) Kinase_Cascade->Metalloenzyme Substrate Substrate Cleavage Metalloenzyme->Substrate activates Response Cellular Response Substrate->Response Chelator Chelating Agent (e.g., MDSA) Chelator->Metalloenzyme inhibits Metal_Ion Metal Ion Cofactor (e.g., Zn²⁺) Chelator->Metal_Ion sequesters Metal_Ion->Metalloenzyme required for activity

Caption: Hypothetical mechanism of metalloenzyme inhibition by a chelating agent.

By following the outlined experimental protocols and utilizing the comparative data provided, researchers can effectively evaluate the chelating properties of this compound and assess its potential for applications in drug development and other scientific fields.

References

A Comparative Guide to the Performance of 5,5'-Methylenedisalicylic Acid-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 5,5'-Methylenedisalicylic acid-based polymers, a subclass of aromatic polyanhydrides, for drug delivery applications. Through a comparative analysis with other commonly used biodegradable polymers, this document aims to highlight the unique advantages of these materials, supported by experimental data and detailed protocols.

Executive Summary

This compound-based polymers are gaining attention in the field of drug delivery due to their inherent therapeutic properties and favorable degradation characteristics. As polyanhydrides, they primarily undergo surface erosion, which allows for a more controlled and predictable release of encapsulated therapeutic agents compared to bulk-eroding polymers like Poly(lactic-co-glycolic acid) (PLGA).[1][2][3][4] The degradation of these polymers yields salicylic acid moieties, which possess anti-inflammatory properties, offering a dual therapeutic advantage.[5][6] This guide will delve into the performance metrics of these novel polymers in comparison to established alternatives.

Performance Comparison: A Quantitative Overview

The selection of a polymer for a drug delivery system is a critical decision influenced by factors such as drug loading capacity, encapsulation efficiency, and the desired release kinetics. The following tables provide a comparative summary of the performance of this compound-based polymers against other leading biodegradable polymers.

Table 1: Drug Loading and Encapsulation Efficiency

Polymer SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)Notes
This compound-Based Polyanhydrides 5-20% (estimated)80-95% (estimated)High drug loading is achievable due to the aromatic backbone providing a structured matrix. The encapsulation efficiency for hydrophobic drugs is particularly high.[1][4]
Poly(lactic-co-glycolic acid) (PLGA) 1-10%50-80%Drug loading is often limited by the polymer's hydrophilicity and the manufacturing process.
Polycaprolactone (PCL) 1-15%60-90%Good for long-term delivery of hydrophobic drugs, but slower degradation can be a limitation.
Poly(ethylene glycol) (PEG) Conjugates (e.g., PEG-PLGA) 1-5%40-70%The hydrophilic PEG shell can reduce drug loading capacity.

Note: Data for this compound-based polymers are estimated based on performance data for structurally similar aromatic polyanhydrides.

Table 2: In Vitro Drug Release Characteristics

Polymer SystemRelease MechanismTypical Release ProfileFactors Influencing Release
This compound-Based Polyanhydrides Surface ErosionZero-order or near-zero-orderPolymer composition, crystallinity, hydrophobicity, pH of the release medium.[1][2][4]
Poly(lactic-co-glycolic acid) (PLGA) Bulk ErosionBiphasic (initial burst followed by slower release)Polymer molecular weight, lactide:glycolide ratio, drug diffusion.
Polycaprolactone (PCL) Bulk Erosion & DiffusionSlow, sustained releaseHigh crystallinity, slow degradation rate.
Poly(ethylene glycol) (PEG) Conjugates (e.g., PEG-PLGA) Diffusion & Bulk ErosionCan be tailored, often reduces burst releasePEG chain length, overall polymer composition.

Biocompatibility and In Vivo Performance

This compound-based polymers are designed to be biocompatible, degrading into non-toxic metabolites that are easily cleared by the body.[1][4] In vivo studies on similar salicylic acid-releasing polymers have demonstrated good tissue compatibility and a predictable degradation profile.[7] The inherent anti-inflammatory nature of the salicylic acid degradation product can potentially mitigate the foreign body response often associated with implanted devices.

Table 3: Biocompatibility Profile

Polymer SystemBiocompatibilityDegradation ProductsIn Vivo Considerations
This compound-Based Polyanhydrides Generally goodThis compound, other diacidsAnti-inflammatory effect from salicylic acid release may be beneficial.[8]
Poly(lactic-co-glycolic acid) (PLGA) Good, FDA approvedLactic acid, glycolic acidAcidic degradation products can sometimes lead to localized inflammation.
Polycaprolactone (PCL) Excellent6-hydroxyhexanoic acidVery slow degradation can lead to long-term implant presence.
Poly(ethylene glycol) (PEG) Conjugates (e.g., PEG-PLGA) ExcellentDependent on conjugatePEGylation enhances biocompatibility and reduces immunogenicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key experiments in the evaluation of this compound-based polymers.

Synthesis via Melt Condensation Polymerization

Melt condensation is a common and straightforward method for synthesizing polyanhydrides.[1][9]

Materials:

  • This compound diacid monomer

  • Acetic anhydride

  • High-vacuum line

  • Schlenk flask or reaction vessel with a mechanical stirrer

  • Heating mantle or oil bath with temperature controller

  • Argon or Nitrogen gas supply

Procedure:

  • The this compound diacid monomer is first acetylated by refluxing in an excess of acetic anhydride for at least 3 hours to form the acetic anhydride prepolymer.

  • The excess acetic anhydride and acetic acid byproduct are removed under vacuum.

  • The resulting prepolymer is placed in a reaction vessel and heated to 180°C under a high vacuum (<1 mmHg).

  • The molten prepolymer is stirred continuously to facilitate the removal of acetic anhydride and promote polymerization.

  • The polymerization is allowed to proceed for 2-4 hours or until the desired molecular weight is achieved, indicated by a significant increase in melt viscosity.

  • The polymer is then cooled to room temperature under an inert atmosphere.

In Vitro Drug Release Assay

This protocol describes a typical method for evaluating the in vitro release of a drug from a polymer matrix.

Materials:

  • Drug-loaded polymer microspheres or films

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • Centrifuge tubes

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • A known mass of the drug-loaded polymer is placed in a centrifuge tube containing a defined volume of PBS (e.g., 10 mL).

  • The tubes are placed in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), the tubes are removed and centrifuged.

  • A sample of the supernatant is collected for analysis, and the volume is replaced with fresh, pre-warmed PBS to maintain sink conditions.

  • The concentration of the released drug in the supernatant is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The cumulative percentage of drug released is calculated and plotted against time.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

  • Polymer films or extracts

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • The polymer samples (sterilized films or extracts of the polymer in culture medium) are added to the wells. Control wells contain only cells and culture medium.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the culture medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 3-4 hours.

  • The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the control group.

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Monomer This compound Diacid Monomer Acetylation Acetylation with Acetic Anhydride Monomer->Acetylation Polymerization Melt Condensation Polymerization (180°C, Vacuum) Acetylation->Polymerization Polymer Purified Polymer Polymerization->Polymer NMR NMR Spectroscopy Polymer->NMR Characterization FTIR FTIR Spectroscopy Polymer->FTIR Characterization GPC Gel Permeation Chromatography (GPC) Polymer->GPC Characterization DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Characterization DrugLoading Drug Loading & Encapsulation Polymer->DrugLoading Evaluation Release In Vitro Drug Release DrugLoading->Release Evaluation Biocompatibility In Vitro Cytotoxicity (MTT Assay) Release->Biocompatibility Evaluation InVivo In Vivo Studies Biocompatibility->InVivo Evaluation

Caption: Workflow for the synthesis, characterization, and performance evaluation of this compound-based polymers.

Surface Erosion vs. Bulk Erosion Mechanism

G cluster_surface Surface Erosion (Polyanhydrides) cluster_bulk Bulk Erosion (PLGA) s1 Initial Polymer Matrix s2 Water Penetrates Surface Layer s1->s2 s3 Surface Layer Erodes s2->s3 s4 Drug Release from Surface s3->s4 b1 Initial Polymer Matrix b2 Water Penetrates Entire Matrix b1->b2 b3 Matrix Swells and Degrades Throughout b2->b3 b4 Drug Release from Entire Matrix b3->b4

Caption: Comparison of surface erosion and bulk erosion mechanisms in biodegradable polymers.

Generalized Salicylic Acid Signaling Pathway

Salicylic acid is known to play a crucial role in plant immunity and has been shown to have various effects in mammalian cells, including the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.[12][13][14][15]

G cluster_cell Cellular Response to Salicylic Acid SA Salicylic Acid (from polymer degradation) IKK IKK Complex SA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB (p50/p65) IkB->NFkB Sequestered NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription

Caption: Generalized signaling pathway showing the inhibitory effect of salicylic acid on NF-κB activation.

References

Inter-laboratory Validation of 5,5'-Methylenedisalicylic Acid Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of 5,5'-Methylenedisalicylic acid (MDSA), a key intermediate in pharmaceutical synthesis. In the absence of a formal inter-laboratory validation study for MDSA, this document synthesizes established methodologies for similar compounds, presenting typical performance characteristics to aid laboratories in selecting and validating an appropriate quantification method. The primary methods compared are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Acid-Base Titration.

Comparison of Quantitative Performance

The following table summarizes typical validation parameters observed for the quantification of aromatic carboxylic acids, serving as a benchmark for the expected performance of each method for MDSA analysis.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Acid-Base Titration
Linearity (R²) > 0.999> 0.99Not Applicable
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (RSD)
- Repeatability< 1.0%< 5.0%< 0.5%
- Intermediate Precision< 2.0%< 10.0%< 1.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL~0.01 M
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 ng/mL~0.05 M
Specificity High (with appropriate column and detector)Very High (based on mass-to-charge ratio)Low (interfered by other acidic/basic impurities)

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and should be optimized and validated for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of MDSA in bulk drug substances and intermediates.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of MDSA (typically around 312 nm).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the MDSA sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

    • Dilute to a known volume to achieve a concentration within the calibrated linear range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of MDSA of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the sample solution and determine the concentration of MDSA from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of MDSA, such as in impurity analysis or biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer with a volatile modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions are determined by fragmentation of the precursor.

  • Sample Preparation:

    • Sample extraction may be required depending on the matrix (e.g., solid-phase extraction for biological samples).

    • Dissolve the extracted sample in a suitable solvent.

    • Dilute to a concentration within the linear range of the assay.

    • Filter the solution before injection.

  • Calibration: Prepare a series of standard solutions of MDSA and an internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantification: Add a known amount of internal standard to the sample, inject, and calculate the concentration of MDSA using the calibration curve.

Acid-Base Titration Method

This classical method is suitable for the assay of high-purity MDSA bulk material. It is a cost-effective but less specific method.

  • Apparatus: A calibrated burette, a pH meter or a suitable colorimetric indicator.

  • Titrant: A standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

  • Sample Preparation:

    • Accurately weigh a significant amount of the MDSA sample.

    • Dissolve the sample in a suitable solvent in which both the acid and its salt are soluble (e.g., a mixture of ethanol and water). For poorly soluble dicarboxylic acids, a back-titration method may be employed.

  • Procedure (Direct Titration):

    • Add a few drops of a suitable indicator (e.g., phenolphthalein) to the dissolved sample or insert a calibrated pH electrode.

    • Titrate the sample with the standardized NaOH solution until the endpoint is reached (a persistent faint pink color for phenolphthalein or the equivalence point on the pH titration curve).

    • Record the volume of titrant used.

  • Calculation: Calculate the purity of MDSA based on its molecular weight, the concentration of the titrant, the volume of titrant used, and the initial sample weight. Since MDSA is a dicarboxylic acid, two equivalence points may be observed, and the calculation should account for the neutralization of both carboxylic acid groups.

Method Workflows

The following diagrams illustrate the typical experimental workflows for each quantification method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_weigh Weigh Sample & Standard node_dissolve Dissolve in Solvent node_weigh->node_dissolve node_dilute Dilute to Known Volume node_dissolve->node_dilute node_filter Filter (0.45 µm) node_dilute->node_filter node_inject Inject into HPLC node_filter->node_inject node_separate Chromatographic Separation node_inject->node_separate node_detect UV Detection node_separate->node_detect node_integrate Integrate Peak Area node_detect->node_integrate node_calibrate Generate Calibration Curve node_integrate->node_calibrate node_quantify Quantify MDSA node_calibrate->node_quantify LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing node_extract Sample Extraction (if needed) node_spike Spike with Internal Standard node_extract->node_spike node_dissolve Dissolve/Dilute node_spike->node_dissolve node_filter Filter node_dissolve->node_filter node_inject Inject into LC-MS/MS node_filter->node_inject node_separate Chromatographic Separation node_inject->node_separate node_ionize ESI Ionization node_separate->node_ionize node_detect MRM Detection node_ionize->node_detect node_integrate Integrate Peak Areas node_detect->node_integrate node_ratio Calculate Area Ratios node_integrate->node_ratio node_calibrate Generate Calibration Curve node_ratio->node_calibrate node_quantify Quantify MDSA node_calibrate->node_quantify Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation node_weigh Accurately Weigh Sample node_dissolve Dissolve in Solvent node_weigh->node_dissolve node_indicator Add Indicator / Insert Electrode node_dissolve->node_indicator node_titrate Titrate with Standardized Base node_indicator->node_titrate node_endpoint Determine Endpoint node_titrate->node_endpoint node_calculate Calculate Purity node_endpoint->node_calculate

Safety Operating Guide

Proper Disposal of 5,5'-Methylenedisalicylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for 5,5'-Methylenedisalicylic acid, a non-hazardous solid, is through landfill via your institution's approved waste management stream. Always consult your Environmental Health & Safety (EH&S) department for specific institutional and local guidelines.

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound. While this compound is not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), responsible disposal is crucial to ensure environmental protection and workplace safety.[1]

Key Safety and Physical Properties

Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key data informing disposal procedures.

PropertyValueSignificance for Disposal
Hazard Classification Not classified as hazardous[1]Can likely be disposed of as non-hazardous waste, pending institutional and local regulations.
Physical Form Solid (Powder)[2]Solid waste procedures apply. Avoid generating dust during handling and disposal.[1]
Solubility in Water Insoluble[2]Do not dispose of down the drain. Insoluble solids can clog plumbing and are not suitable for wastewater treatment systems.
Incompatible Materials Strong oxidizing agents[1]Segregate from incompatible chemicals during storage and in waste streams to prevent hazardous reactions.

Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the recommended procedure for the disposal of this compound. This process emphasizes regulatory compliance and safety at each step.

1. Waste Identification and Segregation:

  • Confirm Non-Hazardous Status: Verify with your institution's EH&S department that this compound is managed as non-hazardous waste.

  • Segregate: Keep waste this compound separate from hazardous waste streams (e.g., solvents, heavy metals, reactive chemicals).[3] It should also be kept away from incompatible materials such as strong oxidizing agents.[1]

2. Containerization and Labeling:

  • Use Appropriate Containers: Collect the solid waste in a sturdy, sealable container to prevent spills and exposure. The original product container is often a suitable option.

  • Label Clearly: Label the waste container with the full chemical name: "Waste this compound" and indicate that it is "Non-Hazardous." Proper labeling is essential for safe handling by waste management personnel.

3. On-Site Storage:

  • Designated Area: Store the sealed waste container in a designated area for non-hazardous solid waste.

  • Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated.

4. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing the sealed container in a designated collection bin for pickup by facilities management or a contracted waste hauler.

  • Do Not Use Laboratory Trash Cans: To prevent accidental handling by custodial staff who may not be trained in chemical safety, do not dispose of chemical waste in general laboratory trash cans.[4]

  • Landfill Disposal: The ultimate disposal method for non-hazardous solid waste is typically a sanitary landfill.

Spill Management

In the event of a spill of this compound powder:

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • Ventilate: If a significant amount of dust is generated, ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Clean-up: Carefully sweep or scoop the solid material into a designated waste container. Avoid actions that create dust.

  • Decontamination: Clean the spill area with soap and water.

  • Dispose of Clean-up Materials: The collected spilled material and any contaminated cleaning supplies should be disposed of as non-hazardous solid waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have waste this compound B Is the waste mixed with hazardous materials? A->B C Dispose of as hazardous waste following institutional protocol B->C Yes D Place in a labeled, sealed container for non-hazardous solid waste B->D No E Store in designated non-hazardous waste accumulation area D->E F Arrange for pickup by institutional waste management for landfill disposal E->F G End: Proper Disposal F->G

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not supersede the specific protocols and regulations of your institution or local authorities. Always consult your institution's Environmental Health & Safety department for definitive guidance on chemical waste disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 5,5'-Methylenedisalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for handling 5,5'-Methylenedisalicylic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is crucial for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper handling and the use of appropriate personal protective equipment are vital to minimize exposure and ensure safety.[1] The primary concerns are the potential for dust inhalation and contact with skin and eyes.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.[1][2]

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes/Face Chemical safety goggles or glassesMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles.[1] A face shield may be required for large quantities or when there is a significant risk of splashing.
Hands Chemical-resistant glovesNitrile gloves are a suitable option for providing a barrier against accidental skin contact.[3] Always inspect gloves for integrity before use.
Respiratory NIOSH-approved respirator (if applicable)A respirator is recommended if handling large quantities, if dust cannot be controlled at the source, or if working in a poorly ventilated area.[2]
Body Laboratory coatA standard lab coat should be worn to protect street clothing and prevent skin contact.[3]

Operational Plan: Handling and Weighing

Following a structured workflow is essential for the safe handling of this compound. The diagram below outlines the key steps from preparation to cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood/Ventilated Space) A->B C Carefully Transfer from Main Container B->C D Weigh the Desired Amount C->D E Cap the Main Container Immediately D->E F Clean Spills Immediately E->F G Decontaminate Work Surfaces F->G H Dispose of Waste Properly G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving this compound

This protocol details a standard procedure for accurately weighing and dissolving solid this compound.

1. Preparation: 1.1. Don all required personal protective equipment as outlined in the table above. 1.2. Ensure a chemical fume hood or other well-ventilated area is operational. 1.3. Prepare a clean, dry weighing vessel (e.g., weigh boat or beaker). 1.4. Have the appropriate solvent and glassware for dissolution readily available.

2. Weighing: 2.1. Place the weighing vessel on the analytical balance and tare to zero. 2.2. Carefully open the main container of this compound, avoiding the creation of airborne dust. 2.3. Use a clean spatula to transfer the desired amount of the solid to the weighing vessel. 2.4. Immediately and securely close the main container. 2.5. Record the final weight.

3. Dissolution: 3.1. Transfer the weighed solid to the appropriate glassware for dissolution. 3.2. Slowly add the chosen solvent to the solid while stirring gently to facilitate dissolution. 3.3. Continue to stir until the solid is completely dissolved.

4. Cleanup: 4.1. In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. 4.2. Clean the work surface and any contaminated equipment with an appropriate solvent. 4.3. Remove and dispose of gloves and any other disposable PPE in the designated waste stream. 4.4. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[4]

Waste TypeDisposal Procedure
Unused Solid Chemical Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[4]
Contaminated Materials (e.g., gloves, weigh boats) Place in a sealed bag or container and dispose of as solid chemical waste.
Empty Containers Decontaminate empty containers if possible. Otherwise, dispose of them as chemical waste.

Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Never dispose of chemical waste down the drain unless explicitly permitted by your EHS office.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.